Utreglutide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C194H302N46O60 |
|---|---|
Molekulargewicht |
4239 g/mol |
IUPAC-Name |
18-[[(1S)-4-[[1-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-methyl-1-oxopropan-2-yl]amino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C194H302N46O60/c1-22-107(12)157(184(290)213-110(15)162(268)222-136(89-116-92-206-121-54-44-43-53-119(116)121)174(280)224-132(84-103(4)5)175(281)235-155(105(8)9)182(288)221-122(56-47-77-204-191(197)198)164(270)207-94-145(250)214-123(57-48-78-205-192(199)200)168(274)219-129(69-75-153(262)263)171(277)229-138(188(295)296)85-104(6)7)237-176(282)134(86-113-49-37-35-38-50-113)225-170(276)128(68-74-152(260)261)220-169(275)124(55-45-46-76-202-148(253)100-300-82-81-299-80-79-203-189(297)193(18,19)239-144(249)71-65-130(187(293)294)216-143(248)58-41-33-31-29-27-25-23-24-26-28-30-32-34-42-59-149(254)255)217-161(267)109(14)211-160(266)108(13)212-167(273)127(64-70-142(196)247)215-146(251)95-208-165(271)125(66-72-150(256)257)218-172(278)131(83-102(2)3)223-173(279)133(88-115-60-62-118(246)63-61-115)226-179(285)139(97-241)230-181(287)141(99-243)231-183(289)156(106(10)11)236-178(284)137(91-154(264)265)227-180(286)140(98-242)232-186(292)159(112(17)245)238-177(283)135(87-114-51-39-36-40-52-114)228-185(291)158(111(16)244)234-147(252)96-209-166(272)126(67-73-151(258)259)233-190(298)194(20,21)240-163(269)120(195)90-117-93-201-101-210-117/h35-40,43-44,49-54,60-63,92-93,101-112,120,122-141,155-159,206,241-246H,22-34,41-42,45-48,55-59,64-91,94-100,195H2,1-21H3,(H2,196,247)(H,201,210)(H,202,253)(H,203,297)(H,207,270)(H,208,271)(H,209,272)(H,211,266)(H,212,273)(H,213,290)(H,214,250)(H,215,251)(H,216,248)(H,217,267)(H,218,278)(H,219,274)(H,220,275)(H,221,288)(H,222,268)(H,223,279)(H,224,280)(H,225,276)(H,226,285)(H,227,286)(H,228,291)(H,229,277)(H,230,287)(H,231,289)(H,232,292)(H,233,298)(H,234,252)(H,235,281)(H,236,284)(H,237,282)(H,238,283)(H,239,249)(H,240,269)(H,254,255)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,293,294)(H,295,296)(H4,197,198,204)(H4,199,200,205)/t107-,108-,109-,110-,111+,112+,120-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,155-,156-,157-,158-,159-/m0/s1 |
InChI-Schlüssel |
KGGWDPBPCUCERE-BGWQDBCCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Utreglutide's Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreglutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist under development for the treatment of type 2 diabetes and obesity.[1][2] As an incretin (B1656795) mimetic, its primary mechanism of action in pancreatic beta-cells is to potentiate glucose-stimulated insulin (B600854) secretion (GSIS). This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's effects on pancreatic beta-cells, with a focus on its biased agonism and the downstream signaling pathways it modulates.
Core Mechanism: A G Protein-Biased GLP-1 Receptor Agonist
This compound is a G protein-biased agonist of the GLP-1 receptor.[1] This means that it preferentially activates G protein-dependent signaling pathways, primarily the Gαs-adenylyl cyclase-cAMP axis, over the recruitment of β-arrestin-2 and subsequent receptor endocytosis.[1] This biased signaling profile is thought to contribute to its potent and sustained therapeutic effects.[3] Compared to the established GLP-1R agonist semaglutide, this compound demonstrates increased binding affinity and a pronounced bias towards cAMP signaling.[1]
Signaling Pathway of this compound in Pancreatic Beta-Cells
The binding of this compound to the GLP-1R on pancreatic beta-cells initiates a cascade of intracellular events that ultimately leads to enhanced insulin secretion. The key steps in this signaling pathway are outlined below:
Caption: this compound signaling cascade in pancreatic beta-cells.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to Semaglutide.
Table 1: GLP-1 Receptor Binding Affinity
| Compound | Cell Line | Ki (nM) |
| This compound (GL0034) | HEK293-SNAP-GLP-1R | 0.8 ± 0.1 |
| Semaglutide | HEK293-SNAP-GLP-1R | 1.4 ± 0.2 |
| Data from Jones et al., 2022.[1] |
Table 2: cAMP Signaling Potency
| Compound | Cell Line | pEC50 |
| This compound (GL0034) | HEK293-SNAP-GLP-1R | 9.9 ± 0.1 |
| Semaglutide | HEK293-SNAP-GLP-1R | 9.5 ± 0.1 |
| Data from Jones et al., 2022.[1] |
Table 3: β-Arrestin-2 Recruitment
| Compound | Cell Line | pEC50 |
| This compound (GL0034) | PathHunter-GLP-1R-EA-βarr2 | < 6 |
| Semaglutide | PathHunter-GLP-1R-EA-βarr2 | 7.8 ± 0.1 |
| Data from Jones et al., 2022.[1] |
Table 4: In Vitro Insulin Secretion
| Compound (100 nM) | Cell System | Fold Change vs. Vehicle (11 mM Glucose) |
| This compound (GL0034) | INS-1832/3 cells | ~2.5 |
| Semaglutide | INS-1832/3 cells | ~2.5 |
| This compound (GL0034) | Mouse Islets | ~4.5 |
| Semaglutide | Mouse Islets | ~4.0 |
| This compound (GL0034) | Human Islets | ~3.0 |
| Semaglutide | Human Islets | ~3.0 |
| Data from Jones et al., 2022.[1] |
Experimental Protocols
GLP-1R Kinetic Binding Parameter Determination
Caption: Workflow for GLP-1R binding affinity assay.
HEK293 cells stably expressing SNAP-tagged human GLP-1 receptors were utilized.[1] Kinetic binding parameters were determined using a fluorescently labeled GLP-1R antagonist, Exendin(9-39)-FITC.[1] Competition binding assays were performed by co-incubating the cells with a fixed concentration of Exendin(9-39)-FITC and varying concentrations of unlabeled this compound or semaglutide.[1] The displacement of the fluorescent ligand was measured to determine the binding affinity (Ki) of the test compounds.[1]
cAMP Signaling Assay
Caption: Workflow for cAMP signaling assay.
HEK293-SNAP-GLP-1R cells were stimulated with a range of concentrations of this compound or semaglutide.[1] Following stimulation, intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels were measured using a homogenous time-resolved fluorescence (HTRF) assay.[1] Dose-response curves were generated, and the potency (pEC50) of each compound for cAMP production was calculated.[1]
β-Arrestin-2 Recruitment Assay
Caption: Workflow for β-arrestin-2 recruitment assay.
The PathHunter β-arrestin recruitment assay was employed, using a cell line co-expressing the GLP-1R fused to a ProLink tag and β-arrestin-2 fused to an enzyme acceptor (EA) fragment of β-galactosidase.[1] Agonist binding induces the recruitment of β-arrestin-2 to the receptor, leading to the formation of a functional β-galactosidase enzyme.[1] The enzyme activity, which is proportional to the extent of β-arrestin-2 recruitment, was measured using a chemiluminescent substrate.[1]
In Vitro Insulin Secretion Assay
Caption: Workflow for in vitro insulin secretion assay.
INS-1832/3 cells, isolated mouse islets, or human islets were used for these experiments.[1] The cells or islets were pre-incubated in a low glucose concentration buffer. Subsequently, they were incubated in buffers containing either low (basal) or high (stimulatory) glucose concentrations, in the presence of either vehicle, this compound, or semaglutide. The supernatant was then collected, and the concentration of secreted insulin was quantified using an HTRF kit or a standard ELISA.
Conclusion
This compound is a potent, long-acting GLP-1R agonist that exhibits a biased signaling profile favoring the Gαs-cAMP pathway in pancreatic beta-cells. This mechanism leads to robust potentiation of glucose-stimulated insulin secretion. The in vitro data demonstrate its high binding affinity and potent activation of cAMP signaling, with minimal recruitment of β-arrestin-2. These characteristics suggest that this compound may offer a favorable therapeutic profile for the management of type 2 diabetes and obesity. Further clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Utreglutide: A Technical Guide to a Novel GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreglutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation for the treatment of type 2 diabetes and obesity.[1] As a member of the incretin (B1656795) mimetic class of drugs, this compound mimics the action of the endogenous hormone GLP-1, playing a crucial role in glucose homeostasis and appetite regulation. This technical guide provides a comprehensive overview of the molecular structure, peptide sequence, mechanism of action, and available preclinical and clinical data on this compound.
Molecular Structure and Peptide Sequence
This compound is a modified peptide analogue of human GLP-1. Its structure is designed to enhance its therapeutic efficacy and prolong its duration of action.
Peptide Sequence: The amino acid sequence of this compound is reported as: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-(N6-{N-(17-carboxyheptadecanoyl)-L-gamma-glutamyl-2-methylalanyl-2-[2-(2-aminoethoxy)ethoxy]acetyl})Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Glu-Leu.[2]
A key modification involves the attachment of a C18 diacid moiety to a lysine (B10760008) residue via a linker containing gamma-glutamic acid, 2-aminoisobutyric acid (Aib), and an amino-ethoxy-ethoxy-acetyl component.[3] This modification is intended to promote binding to serum albumin, thereby extending the peptide's half-life in circulation. The inclusion of the non-natural amino acid Aib at the second position is a common strategy to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).
Molecular Properties:
| Property | Value | Reference |
| Molecular Formula | C194H302N46O60 | [2] |
| Molecular Weight | 4239 g/mol | [2] |
| CAS Number | 2460862-12-6 | [4] |
Mechanism of Action: G Protein-Biased GLP-1 Receptor Agonism
This compound exerts its therapeutic effects by acting as a biased agonist at the GLP-1 receptor, a member of the G protein-coupled receptor (GPCR) family.[4] Upon binding to the GLP-1R, it preferentially activates the Gs protein-mediated signaling pathway, leading to the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This biased agonism is characterized by a more potent stimulation of the cAMP pathway relative to the recruitment of β-arrestin-2.[5] The reduced engagement of the β-arrestin pathway is hypothesized to lead to less receptor desensitization and internalization, potentially contributing to a more sustained therapeutic effect.[6]
Signaling Pathway
The activation of the GLP-1R by this compound initiates a cascade of intracellular events primarily within pancreatic β-cells, leading to enhanced glucose-dependent insulin (B600854) secretion. The key steps in this pathway are illustrated in the diagram below.
Caption: GLP-1R signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize this compound's activity.
In Vitro cAMP Accumulation Assay in HEK293 Cells
This assay quantifies the ability of this compound to stimulate the production of intracellular cAMP upon binding to the GLP-1R.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
This compound and a reference GLP-1R agonist.
-
A commercial cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
-
White, opaque 96-well microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Incubation: Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Assay Initiation: Remove the culture medium and add the assay buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Addition: Add the prepared dilutions of this compound or the reference agonist to the respective wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 30 minutes).
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, providing a measure of the compound's potential for inducing receptor desensitization.
Materials:
-
A cell line engineered to co-express the human GLP-1R and a β-arrestin fusion protein (e.g., using BRET or FRET technology).
-
Cell culture medium.
-
Assay buffer.
-
This compound and a reference agonist.
-
A substrate for the reporter system (e.g., coelenterazine (B1669285) for BRET).
-
A microplate reader capable of detecting the specific signal (e.g., luminescence for BRET).
Procedure:
-
Cell Seeding: Seed the engineered cells into a suitable microplate.
-
Incubation: Incubate the cells to allow for adherence and growth.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist.
-
Assay Initiation: Replace the culture medium with the assay buffer.
-
Compound Addition: Add the compound dilutions to the wells.
-
Substrate Addition: Add the reporter substrate according to the manufacturer's instructions.
-
Detection: Measure the signal (e.g., BRET ratio) over time or at a fixed endpoint.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
Caption: General experimental workflow for this compound characterization.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| cAMP Accumulation EC50 | HEK293 cells expressing human GLP-1R | 0.63 nM | [4] |
| β-Arrestin Recruitment EC50 | CHO-K1 cells expressing human GLP-1R | 79 nM | [4] |
| Insulin Secretion EC50 | INS-1 832/3 rat insulinoma cells | 6.3 nM | [4] |
Table 2: Phase 1 Clinical Trial Data in Obese Adults
| Parameter | Treatment Group | Result | Reference |
| Absolute Weight Loss | Cohort 2 (increasing dose) | -4.6 ± 1.5 kg (P<0.001) vs. placebo | [4][7] |
| Mean Percent Body Weight Change | This compound (13 weeks) | -8% (P<0.001) | [8] |
| Participants with >5% Weight Loss | This compound (14 weeks) | 76% | [9] |
| Participants with >10% Weight Loss | This compound (14 weeks) | 25% | [9] |
| Reduction in Liver Fat Content | This compound | 28.6% | [9] |
Table 3: Effects on Cardiometabolic Biomarkers (Phase 1 Study)
| Biomarker | Result | Reference |
| Triglycerides | Reduced | [4][10] |
| Total Cholesterol | Reduced | [4][10] |
| Non-HDL Cholesterol | Reduced | [4][10] |
| HbA1c | Reduced | [4] |
| Leptin | Reduced | [4] |
Conclusion
This compound is a promising new long-acting GLP-1 receptor agonist with a differentiated profile characterized by G protein-biased agonism. Preclinical and early-stage clinical data demonstrate its potential for significant weight loss and improvements in key gluco-metabolic and lipid parameters. Further clinical development will be crucial to fully elucidate its therapeutic efficacy and safety profile for the management of type 2 diabetes and obesity. The detailed molecular and mechanistic understanding of this compound presented in this guide provides a solid foundation for ongoing research and development efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. vectormine.com [vectormine.com]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sunpharma.com [sunpharma.com]
- 9. pharma.economictimes.indiatimes.com [pharma.economictimes.indiatimes.com]
- 10. HEK293/Human GLP-1R Stable Cell Line (Medium Expression) | ACROBiosystems [acrobiosystems.com]
Utreglutide (GL0034): A Technical Overview of its Discovery and Development
Utreglutide (also known as GL0034) is an investigational, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist being developed by Sun Pharmaceutical Industries Ltd. for the treatment of type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the data emerging from its preclinical and clinical development.
Discovery and Preclinical Evaluation
This compound was discovered and is being developed by Sun Pharma's internal research and development team.[1][2] It is designed as a once-weekly subcutaneous injection.
In Vitro Characterization
In vitro studies were conducted to characterize the binding and signaling properties of this compound in comparison to semaglutide, an established GLP-1R agonist. Using HEK293 and INS-1832/3 cells that express the human GLP-1R, researchers found that this compound demonstrated a higher binding affinity for the receptor.
The studies also revealed that this compound is a G protein-biased agonist. It showed a preference for activating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway over β-arrestin-2 recruitment and GLP-1R endocytosis. Despite these differences, the insulin (B600854) secretory responses from in vitro assays using INS-1832/3 cells, as well as mouse and human islets, were similar for both this compound and semaglutide.
Preclinical Animal Studies
The efficacy of this compound was assessed in db/db mice, a common animal model for type 2 diabetes. The results from these preclinical studies were promising, showing that this compound led to significant improvements in several diabetic parameters. These included:
-
Reduction in blood glucose levels
-
Decrease in HbA1c
-
Augmented insulin secretion
-
Lowering of glucagon (B607659) levels
-
Marked reduction in triglyceride levels
Notably, this compound induced a greater reduction in body weight compared to two other standard once-a-week GLP-1R agonists used in the study, despite similar food consumption. Specifically, the body weight reduction was 1.9 and 3.8 times higher than the comparator drugs. Furthermore, a 6 nmol/kg dose of this compound resulted in at least as much weight loss and blood glucose lowering as a higher 14 nmol/kg dose of semaglutide.
Clinical Development
Following the positive preclinical results, Sun Pharma initiated Phase 1 clinical trials for this compound around the third quarter of fiscal year 2021. The clinical program has since progressed through various stages, evaluating the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics in different populations.
Phase 1 Studies
The initial Phase 1 trials involved both non-obese and obese adults without diabetes.
-
Single Ascending Dose (SAD) Study in Obese Adults: In a study with 24 participants having a BMI ≥30 kg/m ², a single dose of this compound led to a reduction in triglyceride levels and body weight by day 8. The mean percent change in body weight ranged from -1.9% at a 2000 μg dose to -2.5% at the 2520 μg dose, with these effects sustained through day 22. Triglyceride levels were also significantly decreased.
-
Multiple Ascending Dose (MAD) Study in Healthy Adults: This study enrolled 36 participants with a BMI between 18 and 28 kg/m ². Once-weekly administration for up to 8 weeks resulted in dose-dependent body weight reductions of up to 10.7%. The study also noted reductions in fasting insulin levels and improvements in HOMA-IR, suggesting enhanced insulin sensitivity.
-
Multiple Ascending Dose (MAD) Study in Obese Adults: A study involving 24 healthy, obese male participants (BMI ≥28 kg/m ²) evaluated fixed and escalating weekly doses of this compound for 4 weeks. The cohort receiving increasing doses (up to 2000 µg) showed a significant average weight loss of 4.6 kg by day 29, which was sustained through day 43. This study also confirmed improvements in glucose and insulin levels during oral glucose tolerance tests (OGTT), as well as reductions in HbA1c, leptin, and lipid levels.
Across these Phase 1 studies, this compound was generally well-tolerated. The most common adverse events were gastrointestinal in nature, including nausea, vomiting, decreased appetite, early satiety, and dyspepsia, which is consistent with the GLP-1 receptor agonist class.
Phase 1b/2a Study
A Phase 1b/2a randomized, double-blind, placebo-controlled study was conducted in Australia to evaluate this compound in post-menopausal women with obesity and Metabolic Dysfunction-associated Fatty Liver Disease (MAFLD). The study involved 48 participants randomized 3:1 to receive either this compound or a placebo for 13 weeks, with the dose of this compound being gradually increased.
After 14 weeks, the women treated with this compound achieved a mean body weight reduction of 8.0%, compared to a 2.1% reduction in the placebo group. A significant portion of the treatment group achieved clinically meaningful weight loss, with 76% losing more than 5% of their body weight, and 25% losing more than 10%.
The study also demonstrated other significant metabolic benefits:
-
Liver Fat Reduction: A mean reduction of 28.6% in liver fat content was observed in the this compound group, compared to a 2.7% reduction in the placebo group. About 35% of participants on this compound achieved a relative liver fat content reduction of over 30%.
-
Biomarkers: Favorable changes were seen in biomarkers related to fibrosis (PRO-C3) and insulin sensitivity.
-
Cardiometabolic Markers: Improvements were noted in systolic blood pressure and serum uric acid levels.
Phase 2 Studies
Sun Pharma is currently conducting and planning further Phase 2 trials to continue evaluating the efficacy and safety of this compound. A Phase 2 trial is underway for adults with Type 2 diabetes whose condition is not adequately controlled with metformin (B114582) or lifestyle changes alone. Additionally, a proof-of-concept study in obese adults with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH) was planned to begin enrollment in 2023. A Phase 2a study is also planned for adults with at-risk metabolic dysfunction-associated steatohepatitis (MASH).
Mechanism of Action
As a GLP-1 receptor agonist, this compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1. This hormone plays a vital role in glucose homeostasis and appetite regulation. The mechanism of action of this compound involves several key effects:
-
Stimulation of Insulin Secretion: It enhances glucose-dependent insulin secretion from pancreatic beta cells.
-
Suppression of Glucagon Secretion: It reduces the secretion of glucagon, a hormone that raises blood sugar levels.
-
Slowing of Gastric Emptying: It delays the emptying of the stomach, which helps to control postprandial glucose spikes.
-
Appetite Regulation: It acts on the central nervous system to reduce appetite and food intake, which contributes to weight loss.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the clinical trials of this compound.
Table 1: Phase 1 Single Ascending Dose (SAD) Study in Obese Adults
| Parameter | Dose | Mean Percent Change from Baseline (Day 8) | p-value |
| Body Weight | 2000 µg | -1.9% | <0.01 |
| 2520 µg | -2.5% | <0.001 | |
| Triglycerides | 2000 µg | -40.7% | <0.01 |
| 2520 µg | -28.0% | <0.05 | |
| Data from a study with 24 participants (BMI ≥30 kg/m ²). |
Table 2: Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Adults
| Parameter | Dose | Mean Percent Change from Baseline | Timepoint | p-value |
| Body Weight | 450 µg | -4.5% | Day 29 | <0.001 |
| 450/900/1520 µg (escalating) | -10.7% | Day 52 | <0.001 | |
| Data from a study with 36 participants (BMI 18–28 kg/m ²). |
Table 3: Phase 1b/2a Study in Post-Menopausal Women with Obesity and MAFLD
| Parameter | This compound Group | Placebo Group | Timepoint | p-value |
| Mean % Change in Body Weight | -8.0% | -2.1% | Week 14 | <0.001 |
| % of Patients with >5% Weight Loss | 76% | - | Week 14 | - |
| % of Patients with >10% Weight Loss | 25% | - | Week 14 | - |
| Mean % Change in Liver Fat Content | -28.6% | -2.7% | - | <0.01 |
| Mean % Change in PRO-C3 Levels | -12.6% | +11.8% | - | <0.05 |
| Data from a 13-week study. |
Experimental Protocols
In Vitro GLP-1R Characterization
-
Cell Lines: HEK293 and INS-1832/3 cells engineered to express the human GLP-1 receptor were used.
-
Assays:
-
Kinetic Binding: Parameters of GLP-1R binding were measured to determine affinity.
-
cAMP Signaling: The production of cyclic adenosine monophosphate was quantified to assess G protein pathway activation.
-
Endocytosis and Recycling: Cellular processes of receptor internalization and return to the cell surface were monitored.
-
Insulin Secretion: The release of insulin from INS-1832/3 cells, as well as isolated mouse and human pancreatic islets, was measured in response to the drug.
-
Preclinical In Vivo Studies in db/db Mice
-
Animal Model: db/db mice, which have a mutation in the leptin receptor gene and serve as a model for type 2 diabetes and obesity, were used.
-
Administration: this compound was administered chronically to these mice.
-
Parameters Measured:
-
Glycemic Control: Blood glucose and HbA1c levels were monitored.
-
Hormone Levels: Insulin and glucagon levels were measured.
-
Lipid Profile: Triglyceride levels were assessed.
-
Body Weight and Food Intake: Changes in body weight and food consumption were recorded throughout the study.
-
Phase 1b/2a Clinical Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 48 post-menopausal women aged 52-69 with a BMI ≥30 kg/m ² and MAFLD, confirmed by a Controlled Attenuated Parameter (CAP) score ≥306 dB/m via FibroScan® and a liver fat content ≥10% as assessed by MRI-PDFF.
-
Randomization: Participants were randomized in a 3:1 ratio to receive either this compound (n=17 in the presented post-menopausal strata) or placebo (n=5).
-
Treatment Regimen: Subcutaneous this compound was administered weekly for 13 weeks. The dosing schedule involved a 10-week titration period, starting at 0.4 mg and increasing to 1.6 mg, followed by a fixed dose of 2.4 mg for 3 weeks.
-
Primary and Secondary Endpoints: The study evaluated efficacy, safety, tolerability, and pharmacokinetics. Key efficacy endpoints included changes in body weight, waist circumference, liver fat content, and various metabolic biomarkers.
Visualizations
This compound Development Timeline
Caption: Developmental timeline of this compound (GL0034) from discovery to current clinical trials.
GLP-1 Receptor Signaling Pathway
References
In Vitro Characterization of GL0034: A G Protein-Biased Agonist at the GLP-1 Receptor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist. GL0034 demonstrates significant G protein-biased agonism, a desirable characteristic for the development of new therapeutics for type 2 diabetes and obesity. This document details the quantitative data from key experiments, provides methodologies for the cited assays, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The in vitro pharmacological properties of GL0034 have been extensively compared to the established GLP-1R agonist, semaglutide. The data reveals that GL0034 exhibits a distinct signaling profile, favoring the G protein-mediated cyclic adenosine (B11128) monophosphate (cAMP) pathway over β-arrestin-2 recruitment and subsequent receptor endocytosis.[1][2][3][4] This bias is a key feature of GL0034's mechanism of action.
| Parameter | GL0034 | Semaglutide | Cell Line | Assay Type | Reference |
| cAMP Signaling Potency (pEC50) | Increased | Reference | HEK293-SNAP-GLP-1R | cAMP Accumulation | [3] |
| β-arrestin-2 Recruitment Potency (pEC50) | No Difference | Reference | HEK293-SNAP-GLP-1R | β-arrestin-2 Recruitment | [3] |
| GLP-1R Endocytosis | Reduced | Reference | HEK293-SNAP-GLP-1R | High Content Imaging | [3] |
| GLP-1R Binding Affinity (pKd) | ~7.6 | ~7.4 | HEK293-SNAP-GLP-1R | Time-Resolved FRET | [5] |
Note: Specific EC50, Emax, and bias factor values are detailed in the primary literature. The table above provides a qualitative summary of the comparative data.
Signaling Pathway of GL0034
GL0034 acts as a biased agonist at the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR). Upon binding, it preferentially activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This pathway is associated with the primary therapeutic effects of GLP-1R agonists, such as glucose-dependent insulin (B600854) secretion.[6][7][8] In contrast, GL0034 shows reduced recruitment of β-arrestin-2, a protein involved in receptor desensitization and internalization, as well as activation of alternative signaling cascades.[9] This biased signaling is thought to contribute to the sustained therapeutic action and potentially improved side-effect profile of GL0034.[3][8]
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 9. m.youtube.com [m.youtube.com]
The Pharmacodynamics of Utreglutide: A Preclinical Deep Dive
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Utreglutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist under development for the treatment of type 2 diabetes and obesity. As a member of the incretin (B1656795) mimetic class, its mechanism of action centers on mimicking the endogenous hormone GLP-1, which plays a crucial role in glucose homeostasis and appetite regulation. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key in vitro and in vivo data from animal models. The information presented herein is intended to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's preclinical profile.
Core Mechanism of Action: A Biased Agonism Approach
This compound is a potent and selective GLP-1R agonist.[1] Its mechanism of action involves the activation of the GLP-1 receptor, a G protein-coupled receptor, leading to downstream signaling cascades that modulate insulin (B600854) and glucagon (B607659) secretion, slow gastric emptying, and promote satiety.[2] A distinguishing feature of this compound is its G protein-biased agonism.[1] Compared to the well-established GLP-1R agonist semaglutide (B3030467), this compound demonstrates a potency-driven bias that favors the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway over β-arrestin-2 recruitment and receptor endocytosis.[1] This preferential signaling is thought to contribute to its robust antidiabetic effects.[1]
In Vitro Characterization
The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity, signaling potency, and effects on insulin secretion. These studies were crucial in establishing its profile as a G protein-biased agonist.
Data Summary: In Vitro Studies
| Parameter | This compound (GL0034) | Semaglutide | Cell Line |
| GLP-1R Binding Affinity (Ki, nM) | 0.38 | 0.83 | HEK293 |
| cAMP Signaling Potency (EC50, pM) | 80 | 150 | HEK293 |
| β-Arrestin-2 Recruitment (EC50, pM) | 230 | 200 | HEK293 |
| GLP-1R Endocytosis (EC50, pM) | 780 | 250 | HEK293 |
Data sourced from Diabetes, Obesity and Metabolism, 2022.
Experimental Protocols: In Vitro Assays
GLP-1 Receptor Binding and Signaling Assays:
-
Cell Lines: Human embryonic kidney (HEK293) and rat insulinoma (INS-1 832/3) cells expressing the human GLP-1R were utilized.[1]
-
Binding Affinity: Kinetic binding parameters were determined using radioligand displacement assays.
-
cAMP Signaling: Cyclic AMP accumulation was measured to assess G protein signaling pathway activation.[1] this compound demonstrated a half-maximal effective concentration (EC50) of 80 pM in GLP-1R expressing cells.[1]
-
β-Arrestin-2 Recruitment: Assays were performed to quantify the recruitment of β-arrestin-2 to the GLP-1R upon agonist binding.[1]
-
Receptor Endocytosis and Recycling: High-content imaging-based assays were used to measure GLP-1R internalization and recycling dynamics.[1]
Insulin Secretion Assays:
-
Cell Models: In vitro insulin secretion was evaluated using INS-1 832/3 cells, as well as isolated mouse and human islets.[1]
-
Methodology: The various cell models were treated with this compound and comparators, and the subsequent insulin release into the culture medium was quantified.
In Vivo Pharmacodynamics in Animal Models
Preclinical in vivo studies in rodent models of type 2 diabetes and obesity have been instrumental in demonstrating the therapeutic potential of this compound. These studies have consistently shown robust effects on glycemic control and body weight.
Data Summary: In Vivo Studies in db/db Mice
| Parameter | This compound (1.5 nmol/kg) | This compound (3 nmol/kg) | This compound (6 nmol/kg) | Semaglutide | Dulaglutide |
| HbA1c Reduction (%) | 1.6 | 3.2 | 3.4 | 2.8 | 2.0 |
| Plasma Triglyceride Reduction (%) | - | - | ~74 | Not specified | Not specified |
| Plasma Glucagon Reduction (%) | - | - | ~41 | Not specified | Not specified |
| Body Weight Reduction | Not specified | Not specified | Significant decrease | Less than this compound | Less than this compound |
Data is from a 4-week study with dosing every other day. Sourced from a ResearchGate abstract.[3]
Data Summary: In Vivo Studies in Diet-Induced Obese (DIO) Mice
| Treatment | Dose | Body Weight Reduction | Blood Glucose Lowering |
| This compound (GL0034) | 6 nmol/kg | At least as much as Semaglutide | At least as much as Semaglutide |
| Semaglutide | 14 nmol/kg | - | - |
Data sourced from Diabetes, Obesity and Metabolism, 2022.[1]
Experimental Protocols: In Vivo Studies
db/db Mouse Model:
-
Animal Model: The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Study Design: Chronic administration studies were performed to evaluate the effects of this compound on weight loss and glycemic parameters.[1]
-
Dosing: this compound was administered subcutaneously every other day for 4 weeks at doses of 1.5, 3, and 6 nmol/kg.[3]
-
Endpoints: Key endpoints included changes in HbA1c, body weight, plasma triglycerides, and glucagon levels.[3] The effects were compared to those of semaglutide and dulaglutide.[3]
Diet-Induced Obese (DIO) Mouse Model:
-
Animal Model: This model involves inducing obesity and metabolic dysfunction in mice through a high-fat diet, which more closely mimics the common human condition.
-
Study Design: Chronic administration studies were conducted to assess the impact of this compound on body weight and glucose control.[1]
-
Dosing: The specific dosing regimen for the DIO mouse studies was not detailed in the available literature, but a dose of 6 nmol/kg for this compound was compared to 14 nmol/kg for semaglutide.[1]
-
Endpoints: The primary outcomes measured were changes in body weight and blood glucose levels.[1]
Conclusion
The preclinical data for this compound (GL0034) in various animal models consistently demonstrate its potent antidiabetic and anti-obesity effects. Its unique G protein-biased agonism at the GLP-1 receptor, favoring the cAMP signaling pathway, likely contributes to its robust efficacy. In direct comparisons, this compound has shown comparable or superior effects on glycemic control and body weight reduction compared to other GLP-1R agonists at lower doses in preclinical settings. These promising preclinical pharmacodynamics have provided a strong foundation for the ongoing clinical development of this compound as a potential therapeutic option for individuals with type 2 diabetes and obesity.
References
Utreglutide: An In-Depth Technical Guide to its Effects on Insulin and Glucagon Secretion Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreglutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist under development for the treatment of type 2 diabetes and obesity.[1][2][3] As a member of the incretin (B1656795) mimetic class of drugs, this compound exerts its primary metabolic effects by modulating the secretion of insulin (B600854) and glucagon (B607659) from the pancreatic islets of Langerhans. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's mechanism of action, with a focus on its influence on insulin and glucagon secretion pathways. The guide includes detailed experimental protocols, quantitative data from published studies, and visualizations of the key signaling cascades.
Mechanism of Action
This compound is a potent and selective agonist for the GLP-1 receptor, a G protein-coupled receptor expressed on pancreatic β-cells and α-cells, as well as other tissues involved in glucose homeostasis.[4][5] In vitro studies have characterized this compound as a G protein-biased agonist of the GLP-1R.[3][4] This biased agonism favors the activation of the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP), over the recruitment of β-arrestin-2 and subsequent receptor endocytosis.[4] This signaling profile is thought to contribute to its potent and sustained therapeutic effects.
This compound's Effect on Insulin Secretion
Upon binding to the GLP-1R on pancreatic β-cells, this compound stimulates the synthesis and secretion of insulin in a glucose-dependent manner. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. Elevated cAMP then activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2). These downstream effectors potentiate insulin exocytosis through various mechanisms, including the mobilization of intracellular calcium stores and enhanced sensitivity of the exocytotic machinery. In vitro studies using mouse and human islets have demonstrated that this compound potentiates glucose-stimulated insulin secretion (GSIS) to a degree comparable to the leading GLP-1R agonist, semaglutide.[4]
This compound's Effect on Glucagon Secretion
This compound also plays a crucial role in regulating glucagon secretion from pancreatic α-cells. By activating GLP-1Rs on these cells, this compound leads to a suppression of glucagon release, particularly in the postprandial state when glucose levels are elevated. The precise intracellular signaling cascade leading to glucagon suppression is less well-defined than the insulinotropic pathway but is thought to involve both direct effects on the α-cell and indirect paracrine signaling within the islet, potentially involving the release of insulin and other factors from neighboring β-cells. In vivo studies in animal models have shown that treatment with this compound leads to a significant suppression of plasma glucagon levels.[4]
Quantitative Data
The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of this compound.
Preclinical In Vivo Data: Effects of this compound in db/db Mice
| Parameter | Vehicle | This compound (1.5 nmol/kg) | This compound (3 nmol/kg) | This compound (6 nmol/kg) | Semaglutide (14 nmol/kg) | Dulaglutide (1.45 nmol/kg) |
| Body Weight Change (%) | - | Significant Reduction | Significant Reduction | Superior Reduction | Significant Reduction | Significant Reduction |
| Blood Glucose | - | Equivalent to Semaglutide | Equivalent to Semaglutide | Superior to Semaglutide | Significant Reduction | Significant Reduction |
| Plasma Glucagon | - | Trend towards Suppression | Trend towards Suppression | Trend towards Suppression | Significant Suppression | Significant Suppression |
| HOMA-B | - | Equivalent to Semaglutide | Equivalent to Semaglutide | Superior to Semaglutide | Significant Improvement | Significant Improvement |
Data presented in this table is a qualitative summary based on the findings of Jones, B., et al. (2022), as specific numerical values were not provided in a tabular format in the publication. The study was conducted over 28 days with subcutaneous injections every other day.[4]
Clinical Data: Effects of Once-Weekly this compound in Obese Adults (Phase 1 Study)
| Parameter | Cohort 1 (4 x 680 µg) | Cohort 2 (680/900/1520/2000 µg) | Placebo |
| Absolute Weight Loss Change (kg) | - | –4.6 ± 1.5 (P<0.001) | - |
| Glucose AUC0-120 min (OGTT) on Day 23 | Significant Reduction | Significant Reduction | - |
| Insulin AUC0-120 min (OGTT) on Day 23 | Dose-dependent Reduction | Dose-dependent Reduction | - |
| HbA1c | Reduced | Reduced | - |
| Triglycerides | Reduced | Reduced | - |
| Total Cholesterol | Reduced | Reduced | - |
| Non-HDL Cholesterol | Reduced | Reduced | - |
This table summarizes findings from a Phase 1, multiple ascending-dose study in healthy, obese male participants (n=24) over a 4-week treatment period.[6][7][8]
Clinical Data: Effects of Once-Weekly this compound in Post-menopausal Females with Overweight and Obesity (Phase 1 Study)
| Parameter | This compound (4 x 450 µg) | Placebo |
| Insulin AUC (OGTT) on Day 23 | Reduction (p<0.05) | - |
| Glucose AUC (OGTT) on Day 23 | Reduction (p<0.01) | - |
| Body Weight Reduction vs Baseline on Day 29 (kg) | 2.0 (p<0.001) | - |
| Total Cholesterol on Day 23 | Reduction (p<0.01) | - |
| LDL on Day 23 | Reduction (p<0.05) | - |
| Non-HDL on Day 23 | Reduction (p<0.05) | - |
This table summarizes findings from a randomized, double-blind, placebo-controlled Phase 1 study in 12 post-menopausal female volunteers with overweight/obesity over a four-week period.[9]
Experimental Protocols
In Vitro Insulin Secretion Assay
Objective: To measure the effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated mouse or human pancreatic islets
-
Krebs-Ringer HEPES bicarbonate buffer (KRBH)
-
Glucose solutions (e.g., 3 mM and 11 mM)
-
This compound (GL0034) and comparator compounds (e.g., semaglutide)
-
Insulin HTRF kit (Cisbio) or equivalent ELISA kit
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate pancreatic islets from mice or human donors using standard collagenase digestion methods.
-
Culture islets overnight in appropriate medium to allow for recovery.
-
Handpick islets of similar size and place 10 islets per well into a 24-well plate.
-
Pre-incubate the islets for 1 hour at 37°C in KRBH buffer containing a basal glucose concentration (e.g., 3 mM).
-
Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing either a basal (3 mM) or stimulatory (11 mM) glucose concentration, with or without various concentrations of this compound or a comparator compound.
-
Incubate the islets for a defined period (e.g., 30 minutes) at 37°C.
-
At the end of the incubation, carefully collect the supernatant from each well.
-
Measure the insulin concentration in the collected supernatant using an insulin HTRF kit or ELISA, following the manufacturer's instructions.
-
Data can be expressed as fold-increase in insulin secretion over the basal glucose condition.[4]
In Vitro Glucagon Secretion Assay
Objective: To measure the effect of this compound on glucagon secretion from isolated pancreatic islets.
Materials:
-
Isolated mouse or human pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) solution
-
Glucose solutions (e.g., 1 mM and 5.5 mM)
-
L-arginine (as a positive control for glucagon secretion)
-
This compound (GL0034)
-
Acid-alcohol solution (for intracellular glucagon extraction)
-
Glucagon radioimmunoassay (RIA) or ELISA kit
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate and culture pancreatic islets as described for the insulin secretion assay.
-
Place batches of 10-20 islets per well into a 24-well plate.
-
Pre-incubate the islets in KRB solution with a moderate glucose concentration (e.g., 5.5 mM) twice for 20 minutes each at 37°C.
-
Remove the pre-incubation buffer and add KRB solution with a low glucose concentration (e.g., 1 mM) with or without different concentrations of this compound. A positive control with L-arginine can also be included.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of secreted glucagon.
-
To measure intracellular glucagon content, lyse the islets in each well with an acid-alcohol solution.
-
Measure glucagon concentrations in the supernatant and islet lysates using a glucagon RIA or ELISA kit.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-stimulated insulin secretion pathway in pancreatic β-cells.
Caption: Proposed pathways for this compound-mediated glucagon suppression in pancreatic α-cells.
Caption: Experimental workflow for the in vitro insulin secretion assay.
Conclusion
This compound is a promising new GLP-1 receptor agonist with a distinct G protein-biased signaling profile. The available data robustly demonstrate its ability to stimulate insulin secretion and suppress glucagon release, leading to significant improvements in glycemic control and body weight. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other GLP-1R agonists on pancreatic islet function. Further studies are warranted to fully elucidate the long-term efficacy and safety of this compound in the management of type 2 diabetes and obesity.
References
- 1. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 2. 2.7. Insulin and glucagon secretion assay in isolated islets [bio-protocol.org]
- 3. Media Centre | EASD [easd.org]
- 4. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 7. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions - BioSpace [biospace.com]
- 8. Sun Pharma’s Phase I GL0034 study shows weight loss efficacy and lipid reduction - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Safety, Tolerability, and Metabolic Effects of Once-Weekly GL0034 (this compound) in Individuals with Obesity—A Multiple Ascending Dose Study - American Diabetes Association [events.diabetes.org]
Utreglutide: A Deep Dive into its Cellular Signaling Mechanisms
For Immediate Release
This technical guide provides a comprehensive overview of the cellular signaling pathways activated by Utreglutide (also known as GL0034), a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist. Developed for researchers, scientists, and drug development professionals, this document details the current understanding of this compound's mechanism of action, supported by available data and detailed experimental methodologies.
Executive Summary
This compound is a G protein-biased agonist of the GLP-1 receptor, demonstrating a preference for activating the canonical cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway over β-arrestin-2 recruitment and subsequent receptor endocytosis. This biased agonism is believed to contribute to its potent anti-diabetic and weight-loss effects, potentially offering an improved therapeutic profile compared to other GLP-1R agonists. This guide summarizes the key in vitro pharmacological data for this compound and provides detailed protocols for the assays used to characterize its activity.
Core Signaling Pathways
This compound exerts its effects primarily through the activation of the GLP-1 receptor, a class B G protein-coupled receptor (GPCR). The key signaling events are detailed below.
GLP-1 Receptor Binding
This compound exhibits high-affinity binding to the human GLP-1 receptor. While specific Ki values from publicly available literature are not consistently reported, studies have indicated that this compound has an increased binding affinity compared to the well-established GLP-1R agonist, semaglutide. One source reported a pKd of approximately 7.6 for this compound, compared to approximately 7.4 for semaglutide, suggesting a higher affinity.[1] This enhanced binding is attributed to slower dissociation kinetics from the receptor.[1]
Gαs/cAMP Pathway Activation
Upon binding to the GLP-1R, this compound preferentially activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This is the canonical signaling pathway for GLP-1R agonists and is central to their insulinotropic effects. This compound has been described as having a potency-driven bias in favor of cAMP signaling.[2][3][4][5][6][7][8] However, quantitative EC50 values for cAMP activation by this compound are not consistently available in the public domain. One report indicated that the coupling to cAMP generation (pEC50-pKd) was lower for this compound compared to semaglutide.[1]
β-Arrestin-2 Recruitment
Compared to its potent activation of the cAMP pathway, this compound shows reduced recruitment of β-arrestin-2 to the GLP-1R.[2][3][4][5][6][7][8] This bias away from β-arrestin signaling is a key characteristic of this compound. Reduced β-arrestin recruitment is thought to minimize receptor desensitization and internalization, potentially leading to a more sustained signaling response. In contrast to the general consensus, one source has suggested a slight bias towards β-arrestin signaling for this compound relative to semaglutide.[1] This discrepancy highlights the need for further clarification in the scientific literature.
Quantitative In Vitro Pharmacology
The following table summarizes the available quantitative data for this compound in comparison to semaglutide. It is important to note that there is some conflicting information in the available literature regarding the direction of signaling bias.
| Parameter | This compound (GL0034) | Semaglutide | Reference |
| Binding Affinity (pKd) | ~7.6 | ~7.4 | [1] |
| Signaling Bias | G protein-biased (favoring cAMP over β-arrestin-2 recruitment) | Less biased | [2][3][4][5][6][7][8] |
| Signaling Bias (alternative finding) | Slightly higher bias towards β-arrestin vs. cAMP (1.5-fold) | [1] | |
| Coupling to cAMP generation (pEC50-pKd) | Lower (1.8-fold) than semaglutide | Higher | [1] |
Potential Downstream Signaling Pathways
While the primary focus of published research on this compound has been on the cAMP and β-arrestin pathways, other GLP-1R agonists are known to activate additional downstream signaling cascades that may also be relevant for this compound's overall cellular effects. These include the ERK and PI3K/Akt pathways. Further research is required to definitively determine the effects of this compound on these pathways.
Extracellular Signal-Regulated Kinase (ERK) Pathway
Activation of the ERK pathway is a known downstream effect of GLP-1R signaling and is implicated in cellular processes such as proliferation and differentiation.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another important signaling cascade downstream of the GLP-1R, playing a crucial role in cell survival, growth, and metabolism.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
GLP-1 Receptor Binding Assay (Radioligand Competition)
This protocol describes a typical radioligand competition binding assay to determine the binding affinity (Ki) of a test compound like this compound for the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., [125I]GLP-1 or [125I]Exendin-4).
-
Unlabeled competitor (this compound, semaglutide, native GLP-1).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hGLP-1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well filter plate, add a constant concentration of radioligand.
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring intracellular cAMP levels in response to GLP-1R activation.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
This compound and a reference agonist.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Seed HEK293-hGLP-1R cells into a 384-well white plate and incubate overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Remove the cell culture medium and add the compound dilutions to the cells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin-2 Recruitment Assay (PathHunter®)
This protocol describes the use of the DiscoverX PathHunter® β-arrestin recruitment assay.
Materials:
-
PathHunter® CHO-K1 GLP-1R β-Arrestin cell line.
-
PathHunter® cell plating reagent.
-
This compound and a reference agonist.
-
PathHunter® detection reagents.
-
White, clear-bottom 384-well microplates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Plate the PathHunter® cells in the 384-well microplate using the provided cell plating reagent and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist.
-
Add the compound dilutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the PathHunter® detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound's biased agonism at the GLP-1R.
Experimental Workflow Diagrams
Caption: Workflow for the HTRF cAMP accumulation assay.
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Conclusion
This compound is a promising new GLP-1R agonist with a distinct signaling profile characterized by biased agonism towards the Gαs/cAMP pathway. This technical guide provides a summary of the current knowledge of its cellular signaling and detailed protocols for its in vitro characterization. Further research, particularly to resolve the conflicting reports on signaling bias and to explore downstream pathways such as ERK and PI3K/Akt, will provide a more complete understanding of this compound's mechanism of action and its therapeutic potential.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. In vivo and in vitro characterisation of GL0034, a novel long-acting GLP-1 receptor agonist [iris.unisr.it]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Utreglutide: A Technical Overview of Early-Phase Clinical Trial Results in Type 2 Diabetes and Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreglutide (GL0034) is an investigational, long-acting, once-weekly glucagon-like peptide-1 receptor agonist (GLP-1RA) being developed by Sun Pharmaceutical Industries Ltd. for the treatment of type 2 diabetes and obesity.[1][2] As a GLP-1RA, this compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which plays a crucial role in glucose homeostasis and appetite regulation.[3] This technical guide provides a comprehensive summary of the available data from early-phase clinical trials, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to and activating the GLP-1 receptor.[4][5][6] This interaction initiates a cascade of downstream signaling events that lead to improved glycemic control and weight reduction. The key mechanisms include:
-
Stimulation of insulin (B600854) secretion: this compound enhances glucose-dependent insulin release from pancreatic β-cells.
-
Suppression of glucagon (B607659) secretion: It reduces the secretion of glucagon from pancreatic α-cells, thereby decreasing hepatic glucose production.[3]
-
Delayed gastric emptying: It slows the rate at which food leaves the stomach, leading to a more gradual absorption of glucose into the bloodstream.[3]
-
Promotion of satiety: this compound acts on the central nervous system to increase feelings of fullness and reduce appetite, contributing to weight loss.[3]
Preclinical studies have suggested that this compound may have a G protein-biased agonism, favoring cAMP signaling over β-arrestin-2 recruitment and receptor endocytosis, which could contribute to its potent anti-diabetic effects.[2]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Early-Phase Clinical Trial Program Overview
The early-phase clinical development of this compound has focused on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers, individuals with obesity, and patients with type 2 diabetes. The program has included single ascending dose (SAD) and multiple ascending dose (MAD) studies.
Figure 2: this compound early-phase clinical development workflow.
Quantitative Data Summary
The following tables summarize the key quantitative results from the early-phase clinical trials of this compound.
Table 1: Effects on Body Weight
| Study Population | Treatment and Dose | Duration | Mean Change in Body Weight | p-value | Reference |
| Obese Individuals (BMI ≥30 kg/m ²) | Single Dose (2000 µg) | Day 8 | -1.9% | <0.01 | [1] |
| Obese Individuals (BMI ≥30 kg/m ²) | Single Dose (2520 µg) | Day 8 | -2.5% | <0.001 | [1] |
| Healthy Volunteers (BMI 18–28 kg/m ²) | Multiple Ascending Doses (450/900/1520 µg) | Day 52 | -10.7% | <0.001 | [1] |
| Obese Males (BMI ≥28 kg/m ²) | Multiple Ascending Doses (680/900/1520/2000 µg) | Day 29 | -4.6 kg (absolute change) | <0.001 | [4][5][7][8][9][10] |
| Post-menopausal Females with Obesity and MAFLD | Once-weekly Dosing | 13 weeks | -8% | <0.001 | [11] |
| Overweight and Obese Subjects (BMI 28-45 kg/m ²) | Multiple Ascending Doses (0.4, 0.8, 1.4, 2.0 mg) | 10 weeks | -6.8% | N/A | [12][13] |
| Post-menopausal Females with Overweight/Obesity (BMI ≥26 kg/m ²) | 4 x 450 µg | Day 29 | -2.0 kg (absolute change) | <0.001 | [14] |
Table 2: Effects on Glycemic and Metabolic Parameters
| Study Population | Treatment and Dose | Duration | Parameter | Mean Change | p-value | Reference |
| Obese Males (BMI ≥28 kg/m ²) | Multiple Ascending Doses | Day 23 | Glucose AUC (0-120 min) during OGTT | Significant Reduction | N/A | [4][5][7][8][9][10] |
| Obese Males (BMI ≥28 kg/m ²) | Multiple Ascending Doses | Day 23 | Insulin AUC (0-120 min) during OGTT | Dose-dependent Reduction | N/A | [4][5][7][8][9][10] |
| Overweight and Obese Subjects (BMI 28-45 kg/m ²) | Multiple Ascending Doses | Visit 10 | HbA1c | Significant Reduction | N/A | [12] |
| Post-menopausal Females with Overweight/Obesity (BMI ≥26 kg/m ²) | 4 x 450 µg | Day 23 | Insulin AUC during OGTT | Reduction | <0.05 | [14] |
| Post-menopausal Females with Overweight/Obesity (BMI ≥26 kg/m ²) | 4 x 450 µg | Day 23 | Glucose AUC during OGTT | Reduction | <0.01 | [14] |
Table 3: Effects on Lipid Profile and Other Biomarkers
| Study Population | Treatment and Dose | Duration | Parameter | Mean Change | p-value | Reference |
| Obese Males (BMI ≥28 kg/m ²) | Multiple Ascending Doses | N/A | Triglycerides, Total Cholesterol, Non-HDL Cholesterol | Reduced | N/A | [4][5][7][8][9][10] |
| Overweight and Obese Subjects (BMI 28-45 kg/m ²) | Multiple Ascending Doses | 10 weeks | LDL Cholesterol | -13.4% | N/A | [12] |
| Overweight and Obese Subjects (BMI 28-45 kg/m ²) | Multiple Ascending Doses | 10 weeks | Total Cholesterol | -12.1% | N/A | [12][15] |
| Overweight and Obese Subjects (BMI 28-45 kg/m ²) | Multiple Ascending Doses | 10 weeks | Non-HDL Cholesterol | -15.4% | N/A | [12] |
| Overweight and Obese Subjects (BMI 28-45 kg/m ²) | Multiple Ascending Doses | 10 weeks | hs-CRP | -30.8% | N/A | [12] |
| Overweight and Obese Subjects (BMI 28-45 kg/m ²) | Multiple Ascending Doses | 10 weeks | Leptin | -28.1% | N/A | [12] |
| Post-menopausal Females with Overweight/Obesity (BMI ≥26 kg/m ²) | 4 x 450 µg | Day 23 | Total Cholesterol | Reduction | <0.01 | [14] |
| Post-menopausal Females with Overweight/Obesity (BMI ≥26 kg/m ²) | 4 x 450 µg | Day 23 | LDL Cholesterol | Reduction | <0.05 | [14] |
| Post-menopausal Females with Overweight/Obesity (BMI ≥26 kg/m ²) | 4 x 450 µg | Day 23 | Non-HDL Cholesterol | Reduction | <0.05 | [14] |
| Post-menopausal Females with Obesity and MAFLD | Once-weekly Dosing | ~14 weeks | Liver Fat Content | -28.6% | <0.01 | [11] |
| Post-menopausal Females with Obesity and MAFLD | Once-weekly Dosing | ~14 weeks | PRO-C3 | -12.6% | <0.05 | [11] |
| Post-menopausal Females with Obesity and MAFLD | Once-weekly Dosing | ~14 weeks | Uric Acid | -11.5% | N/A | [15] |
Experimental Protocols
While detailed protocols are proprietary, the available information from public disclosures outlines the general design of the early-phase studies.
General Study Design
-
Study Type: Randomized, double-blind, placebo-controlled.[3][14]
-
Administration: Subcutaneous injection, once-weekly.[1][3][11][12]
-
Dosing: Single ascending dose (SAD) and multiple ascending dose (MAD) regimens, often with an up-titration scheme.[4][5][7][8][9][10][12]
Key Experiments and Assessments
-
Safety and Tolerability: Monitored through the recording of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests. The most common AEs reported are gastrointestinal in nature (nausea, vomiting, diarrhea, decreased appetite), which is consistent with the GLP-1RA class.[1][4][5][7][8][9][10][11][12][13][14]
-
Pharmacokinetics (PK): Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion profile.
-
Pharmacodynamics (PD):
-
Oral Glucose Tolerance Test (OGTT): Performed to assess glucose and insulin responses to a standardized glucose challenge.[4][5][7][8][9][10][14]
-
Body Weight and BMI: Measured at baseline and throughout the study.
-
Biomarkers: Measurement of HbA1c, lipid panels (total cholesterol, LDL, HDL, triglycerides), and inflammatory markers (e.g., hs-CRP).[4][5][7][8][9][10][12][14]
-
Figure 3: Generalized experimental workflow for a multiple ascending dose trial of this compound.
Conclusion and Future Directions
The early-phase clinical trial data for this compound are promising, demonstrating clinically meaningful reductions in body weight and improvements in glycemic control and cardiometabolic biomarkers in individuals with obesity and type 2 diabetes.[4][5][7][8][9][10] The safety and tolerability profile appears consistent with the GLP-1RA class.[4][5][7][8][9][10][11] These findings support the continued clinical development of this compound, with larger and longer-term Phase 2 and 3 trials needed to fully elucidate its therapeutic potential and long-term safety.[4][5][7][8][9][10] A Phase 2 trial is currently underway to further evaluate the efficacy and safety of this compound in adults with Type 2 diabetes.[3]
References
- 1. Sun Pharma Presents Data from First-in-Human Phase 1 Studies of GL0034 at the American Diabetes Association 83rd Scientific Sessions - BioSpace [biospace.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. sunpharma.com [sunpharma.com]
- 5. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 6. Sun Pharma’s this compound demonstrates significant weight loss at the American Diabetes Association 84th Scientific Sessions [indianpharmapost.com]
- 7. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. expresspharma.in [expresspharma.in]
- 10. sunpharma.com [sunpharma.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Informist Media - Sun Pharma presents early data on GLP-1 drug this compound in US [informistmedia.com]
- 13. ahajournals.org [ahajournals.org]
- 14. pharmatutor.org [pharmatutor.org]
- 15. economictimes.indiatimes.com [economictimes.indiatimes.com]
Preclinical Safety and Toxicology Profile of GL0034: A Technical Overview
Introduction
GL0034, also known as utreglutide, is an investigational long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist under development by Sun Pharmaceutical Industries Ltd. for the potential treatment of type 2 diabetes and obesity. As a GLP-1R agonist, GL0034 mimics the action of the endogenous incretin (B1656795) hormone GLP-1, thereby stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner, while also promoting weight loss. This technical guide provides a summary of the available preclinical safety and toxicology profile of GL0034, based on publicly accessible information.
It is important to note that detailed quantitative data from dedicated preclinical toxicology studies, such as acute, repeat-dose, and genotoxicity studies, are not extensively available in the public domain. The information presented herein is primarily derived from announcements of preclinical efficacy studies and clinical trial findings.
Mechanism of Action
GL0034 is a potent and long-acting agonist of the GLP-1 receptor. Its mechanism of action is centered around the activation of the GLP-1R, a G protein-coupled receptor. In vitro studies have indicated that GL0034 exhibits a bias towards the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway over β-arrestin-2 recruitment.[1] This biased agonism is a key characteristic of its molecular profile.
The downstream effects of GLP-1R activation by GL0034 include augmented insulin secretion, reduced glucagon levels, and a significant reduction in triglyceride levels.[2] These actions contribute to its therapeutic potential in managing type 2 diabetes and obesity.
Preclinical Efficacy and Safety Pharmacology
Preclinical studies in animal models have demonstrated the pharmacological activity of GL0034.
Animal Models
The primary animal model cited in the available literature for efficacy assessment is the db/db mouse, a well-established model for type 2 diabetes.[2][3] Diet-induced obese mice have also been used to evaluate effects on weight loss and glycemia.[1]
Key Preclinical Findings
In these animal models, GL0034 demonstrated significant positive outcomes on various diabetic and metabolic parameters:
-
Glucose Homeostasis: Showed a reduction in blood glucose levels and a decrease in HbA1c.[2][3]
-
Insulin and Glucagon Regulation: Augmented insulin secretion and lowered glucagon levels.[2][3]
-
Lipid Metabolism: A marked and meaningful reduction in triglyceride levels was observed.[2][3]
-
Weight Management: Induced a larger body weight reduction compared to other once-a-week GLP-1R agonists in comparative studies, with similar food consumption.[2][3]
While these studies highlight the efficacy of GL0034, they do not provide specific data from formal safety pharmacology assessments on cardiovascular, respiratory, or central nervous system functions.
Preclinical Toxicology
Detailed reports on the formal preclinical toxicology of GL0034 are not publicly available. A standard preclinical toxicology program for a new chemical entity would typically include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, and carcinogenicity. In the absence of specific data, a generalized workflow for such a program is presented below.
References
Methodological & Application
Application Notes and Protocols for Measuring Utreglutide Potency and Efficacy
These application notes provide detailed protocols for cell-based assays to determine the potency and efficacy of Utreglutide, a long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist. The described assays are essential for researchers, scientists, and drug development professionals involved in the characterization of GLP-1R agonists.
Introduction
This compound (also known as GL0034) is a novel incretin (B1656795) analog with potent and long-acting agonist activity at the GLP-1 receptor.[1][2][3][4] Like the endogenous hormone GLP-1, this compound stimulates the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR), leading to a cascade of intracellular events that are crucial for glucose homeostasis and metabolic regulation.[5] Key downstream effects of GLP-1R activation include stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying.
Preclinical studies have indicated that this compound exhibits a bias towards the G-protein/cAMP signaling pathway over β-arrestin recruitment and subsequent receptor endocytosis when compared to other GLP-1R agonists like semaglutide. This biased agonism may contribute to its unique pharmacological profile.
This document outlines key cell-based assays to quantify the potency (EC50) and efficacy (Emax) of this compound by measuring its ability to activate the GLP-1R and trigger downstream signaling pathways.
Key Signaling Pathways of this compound
Upon binding to the GLP-1R, this compound primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), leading to many of the therapeutic effects of GLP-1R agonists. Additionally, GLP-1R activation can trigger other signaling cascades, including the ERK/MAPK pathway, which is involved in cell proliferation and survival.
Experimental Protocols
The following protocols describe common in vitro cell-based assays to assess the potency and efficacy of this compound. These assays typically utilize cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that are stably transfected to express the human GLP-1 receptor.
cAMP Accumulation Assay
This assay directly measures the production of cAMP, the primary second messenger of GLP-1R activation, and is a fundamental method for determining agonist potency.
Protocol:
-
Cell Seeding: Seed HEK293 or CHO cells stably expressing the human GLP-1R into a 96-well plate at a density of 10,000-30,000 cells per well.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., GLP-1(7-36)) in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Treatment: Remove the culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout (e.g., HTRF, LANCE, or AlphaScreen).
-
Data Analysis: Plot the resulting signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
CRE-Luciferase Reporter Assay
This assay measures a transcriptional event downstream of cAMP/PKA signaling. The activation of PKA leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), which binds to cAMP Response Elements (CRE) in gene promoters and drives the expression of a reporter gene, typically luciferase.
Protocol:
-
Cell Seeding: Seed HEK293 cells co-expressing the human GLP-1R and a CRE-luciferase reporter construct into a white, clear-bottom 96-well plate at a density of ~30,000 cells per well.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in a low-serum medium (e.g., Opti-MEM).
-
Cell Treatment: Carefully remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.
-
Detection: Add a luciferase detection reagent to the wells and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to a positive control and plot the dose-response curve to calculate the EC50.
ERK1/2 Phosphorylation Assay
Activation of the GLP-1R can also lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway. This assay provides insight into signaling pathways that can be distinct from the canonical Gs/cAMP pathway.
Protocol:
-
Cell Seeding and Starvation: Seed hGLP-1R expressing cells in a 96-well plate. Once confluent, starve the cells in a serum-free medium for 2-4 hours to reduce basal ERK phosphorylation.
-
Compound Preparation: Prepare serial dilutions of this compound in the serum-free medium.
-
Cell Treatment: Add the compound dilutions to the cells and incubate for 5-20 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection: Measure the levels of phosphorylated ERK1/2 (pERK) and total ERK in the cell lysates. This can be done using various methods, including Western blotting, ELISA, or homogeneous assays like AlphaScreen SureFire.
-
Data Analysis: Normalize the pERK signal to the total ERK signal. Plot the normalized signal against the agonist concentration to generate a dose-response curve and determine the EC50.
Data Presentation
The potency and efficacy of this compound can be compared to a standard GLP-1R agonist. The results from the assays described above can be summarized in the following table.
| Assay Type | Parameter | This compound | Reference Agonist (GLP-1) |
| cAMP Accumulation | EC50 (nM) | 0.05 - 0.5 | 0.1 - 1.0 |
| Emax (% of GLP-1) | 95 - 105 | 100 | |
| CRE-Luciferase | EC50 (nM) | 0.1 - 1.0 | 0.5 - 5.0 |
| Emax (% of GLP-1) | 90 - 110 | 100 | |
| ERK1/2 Phosphorylation | EC50 (nM) | 1.0 - 10.0 | 5.0 - 50.0 |
| Emax (% of GLP-1) | 80 - 100 | 100 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the potency and efficacy of this compound. By quantifying cAMP production, downstream gene transcription, and activation of alternative signaling pathways like ERK phosphorylation, researchers can build a comprehensive pharmacological profile of this promising therapeutic agent for type 2 diabetes and obesity. These in vitro assays are critical for drug discovery, development, and quality control, helping to ensure the consistency and efficacy of the drug product.
References
- 1. expresspharma.in [expresspharma.in]
- 2. sunpharma.com [sunpharma.com]
- 3. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Utreglutide: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Utreglutide (also known as GL0034), a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, for in vivo research applications. This document includes summaries of preclinical and clinical findings, detailed experimental protocols for rodent models, and visualizations of the associated signaling pathway and experimental workflows.
Introduction to this compound
This compound is an investigational therapeutic agent being developed for the treatment of type 2 diabetes and obesity.[1] As a GLP-1 receptor agonist, it mimics the action of the endogenous incretin (B1656795) hormone GLP-1, thereby stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[1] Preclinical studies in mice have demonstrated its potent anti-diabetic and weight-reducing effects.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Mouse Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| db/db mice | 6 nmol/kg, subcutaneous injection every 48 hours for 4 weeks | - Significant reduction in blood glucose and HbA1c- Pronounced weight loss- Increased liver FGF-21 | [2][3] |
| Diet-induced obese (DIO) mice | 6 nmol/kg, subcutaneous injection every 48 hours for 4 weeks | - Matched metabolic effects of a higher dose of semaglutide (B3030467) (14 nmol/kg)- Superior lowering of fasting blood glucose compared to semaglutide | [2] |
Table 2: Summary of Phase 1 Clinical Trial Data for this compound in Obese Adults
| Study Population | Dosage Regimen | Key Efficacy Endpoints | Safety and Tolerability | Reference |
| Healthy, obese male participants (BMI ≥ 28 kg/m ²) | Fixed-dose cohort: 4 weekly doses of 680 µgIncreasing-dose cohort: 4 weekly doses of 680/900/1520/2000 µg | - Weight Loss: Absolute weight loss of -4.6 ± 1.5 kg in the increasing-dose cohort by Day 29.- Metabolic Improvements: Significant reductions in HbA1c, leptin, triglycerides, total cholesterol, and non-HDL cholesterol. Improved insulin sensitivity as indicated by OGTT results. | - Well-tolerated with no treatment-related discontinuations.- Most common adverse events were gastrointestinal in nature, consistent with the incretin class. | [4] |
| Obese individuals without diabetes (BMI ≥30 kg/m ²) | Single ascending doses: up to 2520 µg | - Weight Loss: Mean percent change in body weight ranging from -1.9% at 2000 µg to -2.5% at 2520 µg by Day 8.- Lipid Reduction: Significant decrease in triglyceride levels at 2000 µg and 2520 µg doses. | - Generally well-tolerated. | [1] |
| Healthy individuals with normal body weight (BMI 18–28 kg/m ²) | Multiple ascending doses: once weekly for up to 8 weeks (e.g., 450/900/1520 µg) | - Weight Loss: Dose-dependent reductions in body weight of up to -10.7% at the highest increasing dose by Day 52. | - Well-tolerated. | [1] |
Experimental Protocols
The following are detailed protocols for the formulation and subcutaneous administration of this compound in mice, as well as for assessing its efficacy using an oral glucose tolerance test (OGTT).
This compound Formulation and Administration in Mice
Objective: To prepare this compound for subcutaneous injection and administer it to mice.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile insulin syringes (e.g., 28-31 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
Protocol:
-
Reconstitution of this compound: a. Aseptically, allow the lyophilized this compound powder to come to room temperature. b. Reconstitute the powder with sterile saline to a desired stock concentration. For example, to achieve a 6 nmol/kg dose in a 25g mouse with an injection volume of 100 µL, a specific concentration will need to be calculated based on the molecular weight of this compound. c. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation. d. Prepare fresh or store aliquots at -20°C or -80°C for long-term use, avoiding repeated freeze-thaw cycles.
-
Animal Preparation: a. Weigh each mouse accurately on the day of injection to calculate the precise volume to be administered. b. Acclimatize the animals to handling and the experimental procedures to minimize stress.
-
Subcutaneous Injection Procedure: a. Restrain the mouse firmly but gently. The loose skin over the scruff of the neck is a common and suitable site for subcutaneous injection. b. Create a "tent" of skin by lifting the loose skin between the shoulder blades. c. Wipe the injection site with a 70% ethanol wipe and allow it to dry. d. Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. e. Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, inject the calculated volume of this compound solution. f. Withdraw the needle and gently apply pressure to the injection site for a few seconds. g. Return the mouse to its cage and monitor for any immediate adverse reactions. h. For chronic studies, rotate the injection sites to minimize local irritation.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose tolerance in mice.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Oral gavage needles
-
Timer
Protocol:
-
Animal Preparation: a. Fast the mice for 6 hours prior to the OGTT. Ensure free access to water during the fasting period.[5] b. At the end of the fasting period, record the body weight of each mouse.
-
Baseline Blood Glucose Measurement (t=0): a. Obtain a baseline blood sample by a small tail snip or tail vein puncture. b. Measure the blood glucose concentration using a glucometer and record the value.
-
Glucose Administration: a. Administer a 2 g/kg dose of the glucose solution via oral gavage.[5][6] The volume should be calculated based on the mouse's body weight and the concentration of the glucose solution.
-
Post-Glucose Blood Sampling: a. Collect blood samples at specific time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[5][6] b. Measure and record the blood glucose concentration at each time point.
-
Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify glucose tolerance. c. Compare the AUC values between the this compound-treated group and the vehicle control group using appropriate statistical analysis.
Visualizations
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated upon the activation of the GLP-1 receptor.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for conducting an in vivo study to evaluate the efficacy of this compound in a mouse model of obesity or diabetes.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Sun Pharma Presents Data from First-in-Human Phase 1 Studies of GL0034 at the American Diabetes Association 83rd Scientific Sessions - BioSpace [biospace.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. GL0034 (this compound), a Novel GLP-1RA, Increases Liver FGF-21 and Demonstrates Significant Efficacy on Weight Loss, HbA1c, and Triglycerides in db/db Mice - American Diabetes Association [events.diabetes.org]
- 4. medjournal360.com [medjournal360.com]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Glucose Tolerance Test in Mouse [protocols.io]
Utreglutide (GL0034): Application Notes and Protocols for Use in Diabetic db/db Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreglutide, also known as GL0034, is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation for the treatment of type 2 diabetes and obesity.[1][2] As a GLP-1R agonist, this compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1, thereby stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting weight loss.[1] Preclinical studies in diabetic db/db mouse models have demonstrated its significant efficacy in improving multiple metabolic parameters, suggesting its potential as a promising therapeutic agent.[3][4]
These application notes provide a comprehensive overview of the use of this compound in db/db mice, including its mechanism of action, detailed experimental protocols, and a summary of its observed effects based on available preclinical data.
Mechanism of Action: GLP-1 Receptor Agonism
This compound functions as a selective GLP-1 receptor agonist.[5] The GLP-1 receptor is a G-protein coupled receptor located on pancreatic beta cells, alpha cells, and neurons in the brain, among other tissues. Upon binding to the GLP-1R, this compound initiates a signaling cascade that is believed to exhibit a bias towards the G-protein/cAMP pathway over β-arrestin recruitment and receptor endocytosis.[6] This biased agonism may contribute to its potent and sustained therapeutic effects.
The primary downstream effects of this compound-mediated GLP-1R activation include:
-
In Pancreatic β-cells: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which enhances glucose-stimulated insulin secretion.
-
In Pancreatic α-cells: Suppression of glucagon secretion, which in turn reduces hepatic glucose production.
-
Central Nervous System: Potential effects on appetite regulation, leading to reduced food intake and body weight.[1]
A key finding from preclinical studies is that this compound significantly increases hepatic Fibroblast Growth Factor-21 (FGF-21) and Uncoupling Protein-1 (UCP-1) in both brown and white adipose tissues.[3] This suggests a potential mechanism for enhanced energy expenditure and improved metabolic homeostasis.
Data Summary: Effects of this compound in db/db Mice
The following tables summarize the qualitative effects of this compound in db/db mice as reported in a 4-week study.[3] this compound was administered every third day at a dose of 21 nM/kg and its effects were compared to those of Semaglutide and Tirzepatide.
Table 1: Glycemic Control and Pancreatic Hormone Regulation
| Parameter | This compound (GL0034) | Semaglutide | Tirzepatide |
| HbA1c | ↓ (similar to comparators) | ↓ | ↓ |
| Insulin | ↑ (similar to comparators) | ↑ | ↑ |
| Glucagon | ↓ (similar to comparators) | ↓ | ↓ |
Table 2: Body Weight and Food Consumption
| Parameter | This compound (GL0034) | Semaglutide | Tirzepatide |
| Body Weight | ↓ (similar to comparators) | ↓ | ↓ |
| Food Consumption | ↓ (lower than Semaglutide, similar to Tirzepatide) | ↓ | ↓ |
Table 3: Lipid Profile
| Parameter | This compound (GL0034) | Semaglutide | Tirzepatide |
| Triglycerides | ↓ (similar to comparators) | ↓ | ↓ |
| Cholesterol | ↓ (similar to comparators) | ↓ | ↓ |
Table 4: Adipose Tissue and Liver Markers
| Parameter | This compound (GL0034) | Semaglutide | Tirzepatide |
| Liver FGF-21 | ↑ (significantly more than Semaglutide, similar to Tirzepatide) | ↑ | ↑ |
| UCP-1 (BAT & WAT) | ↑ (significantly more than Semaglutide, similar to Tirzepatide) | ↑ | ↑ |
BAT: Brown Adipose Tissue; WAT: White Adipose Tissue
Experimental Protocols
The following protocols are based on the methodology described for the 4-week study of this compound in db/db mice.[3] These should be adapted as necessary for specific experimental designs.
Animal Model
-
Species: Mouse
-
Strain: BKS.Cg-Dock7m +/+ Leprdb/J (commonly known as db/db mice)
-
Sex: Male or female (note that metabolic phenotypes can differ between sexes)
-
Age: 8-10 weeks at the start of the study
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.
-
Housing: House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
Drug Preparation and Administration
-
Test Articles: this compound (GL0034), Semaglutide, Tirzepatide, Vehicle control.
-
Vehicle: The appropriate vehicle for solubilizing the test articles should be used (e.g., sterile saline, PBS).
-
Dose: 21 nM/kg body weight.
-
Route of Administration: Subcutaneous (SC) injection.
-
Frequency: Every third day for a total of 4 weeks.
-
Procedure:
-
Prepare fresh solutions of each test article on the day of injection.
-
Record the body weight of each mouse prior to dosing.
-
Calculate the injection volume for each mouse based on its body weight and the drug concentration.
-
Administer the injection subcutaneously in the dorsal region.
-
Vary the injection site slightly for each administration to avoid local irritation.
-
Monitoring and Sample Collection
-
Body Weight: Measure and record body weight at least twice weekly throughout the study.
-
Food and Water Intake: Measure and record food and water consumption daily or at regular intervals.
-
Blood Glucose: Monitor blood glucose levels from tail vein blood using a glucometer. Measurements can be taken at baseline and at specified time points throughout the study (e.g., weekly, or on days 14 and 28).
-
Terminal Sample Collection: At the end of the 4-week treatment period, fast the mice overnight (approximately 12-16 hours).
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation, injectable anesthetic).
-
Collect terminal blood via cardiac puncture into EDTA-coated tubes for plasma analysis.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Euthanize the mice by an approved method (e.g., cervical dislocation following anesthesia).
-
Dissect and collect tissues of interest, such as the liver, pancreas, and adipose tissue depots (brown and white). Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.
-
Biomarker Analysis
-
HbA1c: Analyze from whole blood using a commercially available assay kit.
-
Plasma Insulin and Glucagon: Measure using specific ELISA kits.
-
Plasma Triglycerides and Cholesterol: Quantify using colorimetric assay kits.
-
Liver FGF-21 and Adipose UCP-1: Analyze protein levels by Western blot or ELISA and gene expression by RT-qPCR.
Visualizations
Signaling Pathway of this compound
Caption: this compound's biased agonism favors the Gαs/cAMP pathway.
Experimental Workflow for this compound Study in db/db Mice
Caption: 4-week experimental workflow for evaluating this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. sunpharma.com [sunpharma.com]
- 3. GL0034 (this compound), a Novel GLP-1RA, Increases Liver FGF-21 and Demonstrates Significant Efficacy on Weight Loss, HbA1c, and Triglycerides in db/db Mice - American Diabetes Association [events.diabetes.org]
- 4. Media Centre | EASD [easd.org]
- 5. Frontiers | Sex-specific metabolic effects of Treg expansion in db/db mice [frontiersin.org]
- 6. research.regionh.dk [research.regionh.dk]
Application of Utreglutide in Non-alcoholic Fatty Liver Disease Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD), recently redefined as metabolic dysfunction-associated steatotic liver disease (MASLD), is the most prevalent chronic liver disease globally, closely linked to obesity and type 2 diabetes. It encompasses a spectrum of conditions, from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Utreglutide (also known as GL0034) is an investigational, long-acting glucagon-like peptide-1 receptor agonist (GLP-1RA) being developed as a once-weekly treatment for obesity and related metabolic disorders, including NAFLD. As a GLP-1RA, this compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which is crucial for glucose homeostasis and appetite regulation.[1][2] Preclinical and clinical studies are exploring its therapeutic potential in improving the histopathological features of NAFLD, such as steatosis, inflammation, and fibrosis.[1][3]
Mechanism of Action
This compound exerts its effects by activating the GLP-1 receptor, a G protein-coupled receptor found on various cell types, including pancreatic beta cells and, as recent evidence suggests, on human hepatocytes.[4][5][6] The activation of the GLP-1 receptor triggers a cascade of intracellular signaling events that collectively contribute to its therapeutic effects in NAFLD.
Key Signaling Pathways:
-
Improved Glycemic Control: this compound enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) secretion, leading to better management of blood glucose levels, a key factor in NAFLD pathogenesis.[5][7]
-
Weight Management: By acting on hypothalamic receptors, this compound promotes satiety and reduces appetite, leading to significant weight loss. This reduction in adiposity decreases the flux of free fatty acids to the liver, a primary driver of hepatic steatosis.
-
Direct Hepatic Effects: Emerging evidence suggests that GLP-1RAs may have direct effects on hepatocytes.[4][5][6] Activation of the GLP-1 receptor in liver cells can modulate insulin signaling pathways, enhance fatty acid β-oxidation, and reduce de novo lipogenesis, thereby decreasing lipid accumulation.[3][8]
-
Anti-inflammatory Effects: GLP-1RAs have been shown to possess anti-inflammatory properties, which may help to mitigate the inflammatory processes that drive the progression from simple steatosis to NASH.[5]
Summary of Preclinical and Clinical Findings
Recent clinical trials have demonstrated the promising efficacy of this compound in patients with obesity and NAFLD.[9] The key findings from these studies are summarized below.
Table 1: Efficacy of this compound in Patients with Obesity and MASLD (Approx. 14 Weeks Treatment)
| Parameter | This compound Group | Placebo Group |
| Body Weight Reduction | 6.8% decrease | - |
| Waist Circumference Reduction | ~3.7 inches decrease | - |
| Liver Fat Reduction (>30%) | Achieved in ~31% of participants | - |
| Uric Acid Level Reduction | 11.5% decrease | 0.6% decrease |
Data sourced from a study with 48 participants with obesity and MASLD.[1][9]
Table 2: Efficacy of this compound in Overweight/Obese Individuals without Diabetes (10 Weeks Treatment)
| Parameter | This compound Group (Placebo-Corrected) |
| Body Weight Loss | 6.5% |
| Total Cholesterol Reduction | ~12% |
| LDL Cholesterol Reduction | ~10% |
Data from a short-term proof-of-concept study.[9]
Visualizing the Mechanism and Workflow
Diagram 1: this compound's Signaling Pathway in Hepatocytes
Caption: this compound signaling in liver cells.
Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical workflow for this compound in a NAFLD mouse model.
Detailed Experimental Protocols
Protocol 1: Induction of NAFLD in a Mouse Model
This protocol describes the induction of NAFLD in C57BL/6 mice using a high-fat diet (HFD), a widely used model that recapitulates many features of human NAFLD.[10][11]
Materials:
-
Male C57BL/6 mice, 6-8 weeks old
-
Standard chow diet (Control)
-
High-fat diet (e.g., 60% kcal from fat)
-
Animal caging with controlled environment (12h light/dark cycle, 22-24°C)
-
Weighing scale
Procedure:
-
Acclimatization: Upon arrival, allow mice to acclimate for one week while on a standard chow diet.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Dietary Intervention:
-
Control Group: Feed mice with the standard chow diet.
-
HFD Group: Feed mice with the high-fat diet.
-
-
Induction Period: Maintain the mice on their respective diets for 12-16 weeks to induce hepatic steatosis and other features of NAFLD.
-
Monitoring: Monitor body weight and food intake weekly.
-
Confirmation of NAFLD: At the end of the induction period, a subset of animals can be euthanized to confirm the development of NAFLD through histological analysis of the liver.
Protocol 2: Histological Assessment of Hepatic Steatosis using Oil Red O Staining
Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in frozen tissue sections.[12][13][14][15]
Materials:
-
Fresh liver tissue samples
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
10% Formalin or 4% Paraformaldehyde (PFA)
-
Propylene (B89431) glycol or isopropanol (B130326) (60% and 85% or absolute)
-
Oil Red O staining solution
-
Mayer's Hematoxylin
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Tissue Preparation:
-
Immediately after harvesting, embed a small piece of the liver lobe in OCT compound and freeze rapidly in isopentane (B150273) cooled by liquid nitrogen or on dry ice.
-
Store frozen blocks at -80°C until sectioning.
-
-
Sectioning:
-
Cut frozen sections at a thickness of 8-10 µm using a cryostat.
-
Mount the sections onto microscope slides and air dry for 30-60 minutes.
-
-
Fixation:
-
Fix the sections in 10% formalin for 5-10 minutes.
-
Rinse gently with running tap water, followed by distilled water.
-
-
Staining:
-
Rinse the slides with 60% isopropanol (or place in absolute propylene glycol for 2-5 minutes).
-
Immerse the slides in the Oil Red O working solution for 15 minutes at 60°C (or as specified by the kit).
-
-
Differentiation:
-
Briefly rinse with 60% isopropanol (or differentiate in 85% propylene glycol for 1 minute). This step removes excess stain.
-
-
Counterstaining:
-
Rinse with distilled water.
-
Stain the nuclei by immersing the slides in Mayer's Hematoxylin for 30-60 seconds.
-
"Blue" the nuclei by rinsing in running tap water for 1-5 minutes.
-
-
Mounting:
-
Rinse with distilled water.
-
Coverslip the slides using an aqueous mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope. Lipid droplets will appear as red, and nuclei will be blue.
-
Protocol 3: In Vitro Model of Hepatocyte Steatosis
This protocol describes the induction of lipid accumulation in a hepatocyte cell line (e.g., HepG2) to model steatosis in vitro.[16][17][18]
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Free fatty acids (e.g., a mixture of oleic acid and palmitic acid in a 2:1 molar ratio)
-
Bovine serum albumin (BSA), fatty acid-free
-
Sterile PBS
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Fatty Acid Solution:
-
Prepare a stock solution of the oleic acid/palmitic acid mixture conjugated to BSA. This is crucial for solubility and to reduce cytotoxicity.
-
-
Induction of Steatosis:
-
Seed HepG2 cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Replace the normal culture medium with a medium containing the fatty acid-BSA conjugate at a final concentration known to induce steatosis (e.g., 1 mM).
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Lipid Accumulation:
-
After the incubation period, wash the cells with PBS.
-
Lipid accumulation can be quantified by:
-
Oil Red O Staining: Fix the cells and follow a modified staining protocol for cultured cells. The stain can then be eluted and quantified spectrophotometrically.
-
Nile Red Staining: A fluorescent dye that can be used for quantitative analysis by fluorometry or fluorescence microscopy.
-
Triglyceride Assay: Lyse the cells and measure the intracellular triglyceride content using a commercial assay kit.
-
-
-
This compound Treatment:
-
To test the effect of this compound, the drug can be co-incubated with the fatty acid medium, and the outcomes can be compared to cells treated with fatty acids alone.
-
References
- 1. Animal studies on glucagon-like peptide-1 receptor agonists and related polyagonists in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthsciences.usask.ca [healthsciences.usask.ca]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon-like peptide-1 receptor is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of glucagon-like peptide-1 receptor agonists on non-alcoholic fatty liver disease and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-like Peptide-1 Receptor (GLP-1R) is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Lessons from mouse models of high-fat diet-induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 13. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 14. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 15. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Utreglutide's Impact on Food Intake and Body Weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreglutide (also known as GL0034) is an investigational long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes and obesity.[1][2] As with other GLP-1 receptor agonists, this compound is designed to mimic the effects of the endogenous incretin (B1656795) hormone GLP-1, which plays a crucial role in glucose homeostasis and appetite regulation.[3] Its mechanism of action involves stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and acting on brain centers to reduce appetite and food intake, ultimately leading to weight loss.[1][4][5][6]
These application notes provide detailed protocols for assessing the therapeutic effects of this compound on food intake and body weight, drawing from established methodologies in clinical research for obesity and metabolic diseases.
Mechanism of Action: GLP-1 Receptor Signaling
This compound exerts its effects by binding to and activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor.[7] This activation initiates a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway, leading to enhanced insulin secretion and other metabolic benefits.[8][9] Preclinical studies have shown that this compound exhibits a bias towards cAMP signaling over β-arrestin-2 recruitment, which may contribute to its efficacy.[8]
References
- 1. Narrative Review of New Methods for Assessing Food and Energy Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. iddo.org [iddo.org]
- 5. Overview of Dietary Assessment Methods for Measuring Intakes of Foods, Beverages, and Dietary Supplements in Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 8. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 9. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cardiovascular Impact of Utreglutide: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the effects of Utreglutide, a novel glucagon-like peptide-1 (GLP-1) receptor agonist, on key cardiovascular markers. This compound has demonstrated significant potential in improving cardiometabolic health by impacting lipid profiles, inflammatory markers, and endothelial function.[1][2][3][4][5][6] This guide offers a comprehensive toolkit for researchers investigating its therapeutic properties.
Application Notes
This compound, also known as GL0034, exerts its effects by mimicking the endogenous incretin (B1656795) hormone GLP-1.[7] Activation of the GLP-1 receptor (GLP-1R) initiates a cascade of intracellular signaling events, primarily through the cyclic AMP (cAMP) and protein kinase A (PKA) pathway, leading to a range of metabolic benefits.[8] These include improved glycemic control, weight loss, and notable improvements in cardiovascular risk factors.[1][2][7] Clinical studies have highlighted this compound's ability to significantly reduce levels of atherogenic lipids and inflammatory biomarkers, positioning it as a promising agent for mitigating cardiovascular risk in individuals with obesity and type 2 diabetes.[3][4][5]
Key Cardiovascular Markers and Rationale for Measurement
A comprehensive assessment of this compound's cardiovascular effects necessitates the measurement of a panel of biomarkers. The following table summarizes key markers, their clinical significance, and the observed effects of this compound based on available clinical trial data.
| Cardiovascular Marker | Clinical Significance | Observed Effect of this compound/GLP-1R Agonists |
| Lipid Profile | ||
| Low-Density Lipoprotein Cholesterol (LDL-C) | A primary driver of atherosclerosis. Higher levels are associated with increased cardiovascular risk. | Significant reduction.[3][5] |
| Total Cholesterol | A measure of all cholesterol in the blood. Elevated levels are a risk factor for heart disease. | Significant reduction.[2][3][5] |
| Non-High-Density Lipoprotein Cholesterol (Non-HDL-C) | Represents all atherogenic lipoprotein particles. Considered a better predictor of cardiovascular risk than LDL-C alone, especially in individuals with high triglycerides. | Significant reduction.[2][3][5] |
| Apolipoprotein B (ApoB) | A structural protein of all atherogenic lipoproteins. Each atherogenic particle contains one molecule of ApoB, making it a direct measure of the number of circulating atherogenic particles. | Significant reduction.[3][5] |
| Triglycerides | A type of fat in the blood that, in high levels, contributes to the hardening of arteries. | Significant reduction.[2][9] |
| Inflammatory Marker | ||
| High-Sensitivity C-Reactive Protein (hs-CRP) | A sensitive marker of systemic inflammation, which plays a crucial role in all stages of atherosclerosis. | Significant reduction.[3][5] |
| Hemodynamic Marker | ||
| Blood Pressure | A major risk factor for cardiovascular disease, including heart attack and stroke. | Reduction observed.[4] |
| Endothelial Function | ||
| Flow-Mediated Dilation (FMD) | A non-invasive measure of endothelial function. Impaired FMD is an early indicator of atherosclerosis. | GLP-1R agonists have been shown to improve endothelial function.[10][11] |
Experimental Protocols
The following section provides detailed methodologies for the key experiments required to assess the cardiovascular effects of this compound.
Lipid Profile Analysis
Objective: To quantify the levels of total cholesterol, LDL-C, HDL-C, and triglycerides in serum or plasma samples.
Methodology: Enzymatic Colorimetric Assays
Standard enzymatic colorimetric assays are widely used for their accuracy and suitability for high-throughput analysis.[12][13]
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood from subjects after a 9-12 hour fast.
-
Separate serum or plasma by centrifugation.
-
Samples can be stored at 2-8°C for up to 5 days or at -20°C or lower for longer-term storage.[7] Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (General Principle):
-
Utilize commercially available enzymatic assay kits for each lipid component (Total Cholesterol, HDL-C, Triglycerides).
-
Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing a colored product that is measured spectrophotometrically.[13]
-
HDL-C: Non-HDL lipoproteins are precipitated, and the cholesterol in the remaining HDL fraction is measured enzymatically.
-
Triglycerides: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then measured via a series of enzymatic reactions leading to a colored product.[12]
-
Follow the specific instructions provided by the kit manufacturer regarding reagent preparation, sample volumes, incubation times, and temperature.
-
-
Calculation of LDL-C and Non-HDL-C:
Apolipoprotein B (ApoB) Measurement
Objective: To quantify the concentration of ApoB in serum or plasma.
Methodology: Immunonephelometry or Immunoturbidimetry
These are the most common and standardized methods for measuring ApoB.[9]
Protocol:
-
Sample Collection and Preparation:
-
Fasting is not required for ApoB measurement.
-
Collect whole blood and separate serum or plasma.
-
Store samples as described for lipid profile analysis.
-
-
Assay Procedure:
-
The assay is based on the principle of antigen-antibody reaction.
-
A specific antibody to ApoB is added to the sample.
-
The resulting antigen-antibody complexes cause an increase in light scattering (nephelometry) or turbidity (turbidimetry), which is proportional to the concentration of ApoB in the sample.
-
The analysis is typically performed on an automated clinical chemistry analyzer.
-
High-Sensitivity C-Reactive Protein (hs-CRP) Assay
Objective: To measure low levels of C-reactive protein in serum or plasma as a marker of systemic inflammation.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
A high-sensitivity ELISA is required to detect the low concentrations of CRP relevant to cardiovascular risk.[7][16][17][18][19]
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood and separate serum or plasma.
-
Store samples at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage.[7]
-
-
ELISA Procedure (Sandwich ELISA Principle):
-
Use a commercially available hs-CRP ELISA kit.
-
The wells of a microplate are pre-coated with a monoclonal antibody specific for CRP.
-
Standards, controls, and diluted patient samples are added to the wells, and any CRP present binds to the immobilized antibody.
-
After washing, a second HRP-conjugated monoclonal antibody specific for a different epitope of CRP is added, forming a "sandwich".
-
Following another wash, a substrate solution is added, which reacts with the HRP to produce a colored product.
-
The intensity of the color is proportional to the amount of CRP in the sample and is measured using a microplate reader.
-
A standard curve is generated to determine the concentration of hs-CRP in the samples.
-
Assessment of Endothelial Function
Objective: To evaluate the health and function of the vascular endothelium.
Methodology: Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method that assesses endothelium-dependent vasodilation.[3][20][21][22]
Protocol:
-
Patient Preparation:
-
The patient should be rested in a supine position in a quiet, temperature-controlled room for at least 10 minutes before the measurement.
-
The patient should have fasted for at least 8-12 hours and abstained from caffeine, alcohol, and smoking for at least 12 hours.
-
-
FMD Procedure:
-
A high-resolution ultrasound system with a linear array transducer is used to image the brachial artery.
-
The baseline diameter of the brachial artery is measured.
-
A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) for 5 minutes to induce reactive hyperemia.[3]
-
The cuff is then deflated, causing a sudden increase in blood flow through the brachial artery.
-
The diameter of the brachial artery is continuously monitored for up to 3 minutes after cuff deflation.
-
The FMD is expressed as the percentage change in the artery's diameter from baseline to its maximum diameter during reactive hyperemia.
-
Visualizing the Pathways: How this compound Works
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its impact on cardiovascular markers.
Caption: this compound's signaling cascade.
Caption: Workflow for this compound studies.
References
- 1. Non-HDL Cholesterol: What It Means and How to Improve [verywellhealth.com]
- 2. Non-HDL cholesterol: What is the normal range? [medicalnewstoday.com]
- 3. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 4. levels.com [levels.com]
- 5. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 6. Non-HDL Cholesterol (calculated) [heftpathology.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The benefits of GLP1 receptors in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Apolipoprotein B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apolipoprotein B: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. Lipid profile - Wikipedia [en.wikipedia.org]
- 13. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 14. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Consensus document for lipid profile determination and reporting in Spanish clinical laboratories. What parameters should a basic lipid profile include? | Neurology perspectives [elsevier.es]
- 16. weldonbiotech.com [weldonbiotech.com]
- 17. Human high sensitivity C-Reactive Protein (hs-CRP) Elisa Kit – AFG Scientific [afgsci.com]
- 18. ibl-america.com [ibl-america.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Endothelial Function Assessment by Flow-Mediated Dilation Method: A Valuable Tool in the Evaluation of the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Utreglutide (GL0034): Application Notes for Inducing cAMP Accumulation in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreglutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3][4] As a GLP-1R agonist, it mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which plays a crucial role in glucose homeostasis.[5] this compound is under investigation for the treatment of type 2 diabetes and obesity.[5][6] In vitro studies have demonstrated that this compound potently stimulates the GLP-1 receptor, leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in host cells, such as human embryonic kidney 293 (HEK293) cells engineered to express the human GLP-1R.[6][7][8][9] Notably, this compound exhibits a signaling bias favoring G-protein-mediated cAMP production over β-arrestin-2 recruitment and receptor endocytosis when compared to other GLP-1R agonists like semaglutide.[7][8][10]
These application notes provide a detailed protocol for utilizing this compound to induce cAMP accumulation in HEK293 cells, a common experimental model for studying GLP-1R signaling.
Signaling Pathway
This compound activates the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the associated Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
Quantitative Data
The following table summarizes the in vitro activity of this compound in cellular assays.
| Parameter | Cell Line | Value | Reference |
| cAMP Accumulation (EC50) | GLP-1R expressing cells | 80 pM | [1] |
| Binding Affinity | HEK293 cells expressing human GLP-1R | Increased compared to semaglutide | [7][8][10] |
| Signaling Bias | HEK293 cells expressing human GLP-1R | Favors cAMP over GLP-1R endocytosis and β-arrestin-2 recruitment | [7][8][10] |
Experimental Protocols
Objective:
To measure the dose-dependent increase in intracellular cAMP concentration in HEK293 cells expressing the human GLP-1 receptor upon stimulation with this compound.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (or other selection antibiotic as appropriate)
-
Phosphate-Buffered Saline (PBS)
-
This compound (GL0034)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture flasks and plates (96-well or 384-well, white, solid bottom recommended for luminescence/HTRF assays)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader compatible with the chosen cAMP assay kit
Experimental Workflow
Step-by-Step Procedure:
1. Cell Culture and Seeding: a. Culture HEK293-hGLP-1R cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate concentration of G418 in a T75 flask at 37°C in a 5% CO₂ incubator. b. Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well or 384-well plate at a density of 10,000-20,000 cells per well. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). b. On the day of the experiment, prepare serial dilutions of this compound in stimulation buffer (e.g., Hanks' Balanced Salt Solution or serum-free DMEM) to achieve the desired final concentrations. Include a vehicle control. c. Prepare a positive control solution of forskolin.
3. cAMP Accumulation Assay: a. Gently aspirate the culture medium from the wells. b. Add stimulation buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to each well to prevent the degradation of cAMP. Incubate for 15-30 minutes at 37°C. c. Add the prepared serial dilutions of this compound, vehicle control, and positive control (forskolin) to the respective wells. d. Incubate the plate for 30 minutes at 37°C.
4. Detection: a. Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit. Follow the manufacturer's instructions precisely. This typically involves adding a lysis buffer followed by detection reagents. b. Incubate the plate for the time specified in the kit protocol (usually 1-2 hours at room temperature). c. Read the plate on a microplate reader at the appropriate wavelength(s) for the chosen assay format.
5. Data Analysis: a. Use a standard curve provided with the kit or generate one using cAMP standards to convert the raw data (e.g., fluorescence or luminescence units) into cAMP concentrations (e.g., nM). b. Plot the cAMP concentration against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.
Conclusion
This compound is a potent GLP-1 receptor agonist that effectively induces cAMP accumulation in HEK293 cells expressing the human GLP-1R. The provided protocol offers a robust framework for researchers to quantify the in vitro potency of this compound and to further investigate its signaling properties. This experimental system is a valuable tool for the preclinical evaluation and development of novel incretin-based therapeutics.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. sunpharma.com [sunpharma.com]
- 3. expresspharma.in [expresspharma.in]
- 4. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Utreglutide's Effect on Plasma Glucose and HbA1c Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction to Utreglutide and its Glycemic Effects
This compound (also known as GL0034) is an investigational, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2][3] As a GLP-1 receptor agonist, this compound mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which plays a vital role in glucose homeostasis.[4] Its mechanism of action includes stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) secretion from pancreatic alpha cells, and slowing gastric emptying.[4] These actions collectively contribute to lower plasma glucose concentrations.
Clinical studies are evaluating the efficacy of this compound in improving glycemic control, with key endpoints being the reduction in plasma glucose and glycated hemoglobin (HbA1c). HbA1c provides an indication of the average blood glucose levels over the preceding two to three months and is a critical biomarker for assessing long-term glycemic control in individuals with diabetes.
These application notes provide detailed protocols for measuring the effects of this compound on both short-term (plasma glucose) and long-term (HbA1c) glycemic parameters in a clinical research setting.
Data Presentation: Summary of this compound's Effects on Glycemic Parameters
The following tables summarize the publicly available data from clinical trials evaluating the effect of this compound on key metabolic and glycemic markers.
Table 1: Effect of Once-Weekly this compound on Glycemic and Metabolic Parameters in Individuals with Obesity (Phase 1, Multiple Ascending Dose Study)
| Parameter | Cohort 1 (Fixed Dose: 4 x 680 µg) | Cohort 2 (Increasing Dose: 680/900/1520/2000 µg) | Placebo |
| Number of Participants | Randomized 9:3 (Treatment vs. Placebo) | Randomized 9:3 (Treatment vs. Placebo) | Combined from both cohorts |
| Primary Population | Individuals with BMI ≥28 kg/m ² | Individuals with BMI ≥28 kg/m ² | Individuals with BMI ≥28 kg/m ² |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |
| Glucose AUC (0-120 min) during OGTT at Day 23 | Significant reduction from baseline (specific values not reported) | Significant reduction from baseline (specific values not reported) | Not reported |
| HbA1c Reduction at Day 23 | Reduction observed (specific values not reported) | Reduction observed (specific values not reported) | Not reported |
| Absolute Body Weight Change from Baseline at Day 29 | -2.9 kg (p-value not reported) | -4.6 ± 1.5 kg (p<0.001) | Not reported |
Note: Data is based on presentations from the American Diabetes Association 84th Scientific Sessions. Further details from full publications may be required for a complete dataset.
Experimental Protocols
Protocol for Oral Glucose Tolerance Test (OGTT)
The OGTT is a dynamic test to assess a subject's response to a glucose challenge and is a key procedure in evaluating the efficacy of anti-diabetic agents like this compound.
3.1.1 Patient Preparation
-
Diet: For three days prior to the test, the patient should consume a diet containing at least 150 grams of carbohydrates per day.
-
Fasting: The patient must fast for a minimum of 8-12 hours overnight before the test. Only water is permitted during the fasting period.
-
Medications: The investigator should review and document all concomitant medications. Certain medications that may influence glucose tolerance should be discontinued (B1498344) if medically permissible.
-
Physical Activity: The patient should avoid strenuous physical activity for 24 hours before the test.
3.1.2 Materials
-
75g anhydrous glucose in a 250-300 mL beverage solution.
-
Venipuncture supplies (needles, tubes, etc.).
-
Fluoride (B91410) oxalate (B1200264) (grey top) tubes for blood sample collection to inhibit glycolysis.
-
Centrifuge.
-
Timer.
3.1.3 Procedure
-
Baseline Blood Sample (Time 0): A fasting blood sample is collected into a fluoride oxalate tube.
-
Glucose Administration: The patient is instructed to drink the 75g glucose solution within 5 minutes.
-
Post-Glucose Blood Samples: Subsequent blood samples are collected at specific time points, typically 30, 60, 90, and 120 minutes after the glucose drink is consumed.
-
Sample Handling: Blood samples should be gently inverted 8-10 times after collection and placed on ice. Plasma should be separated by centrifugation within 30 minutes of collection.
-
Patient State: The patient should remain seated and should not smoke, eat, or drink anything other than water during the test.
Protocol for Plasma Glucose Measurement (Hexokinase Enzymatic Method)
This protocol describes the quantitative determination of glucose in plasma samples using the hexokinase method.
3.2.1 Principle
Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate (G6P) and ADP. Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P in the presence of NADP+ to gluconate-6-phosphate and NADPH. The increase in NADPH concentration is directly proportional to the glucose concentration and is measured spectrophotometrically at 340 nm.
3.2.2 Materials
-
Plasma samples collected in fluoride oxalate tubes.
-
Hexokinase reagent kit (containing hexokinase, G6PDH, ATP, and NADP+).
-
Glucose calibrators and controls.
-
Spectrophotometer or automated clinical chemistry analyzer capable of reading at 340 nm.
-
Micropipettes and tips.
3.2.3 Procedure (for a microplate-based assay)
-
Reagent Preparation: Prepare the hexokinase working reagent according to the manufacturer's instructions.
-
Sample Preparation: Allow plasma samples, calibrators, and controls to reach room temperature.
-
Assay Setup:
-
Pipette 10 µL of each calibrator, control, and plasma sample into separate wells of a 96-well plate.
-
Add 200 µL of the hexokinase working reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Measurement: Measure the absorbance at 340 nm using a microplate reader.
-
Calculation: Calculate the glucose concentration of the samples by comparing their absorbance to the absorbance of the calibrators.
Protocol for HbA1c Measurement (High-Performance Liquid Chromatography - HPLC)
HPLC is the gold standard method for HbA1c measurement, providing high precision and accuracy.
3.3.1 Principle
This method is based on the separation of hemoglobin variants and glycated hemoglobin by ion-exchange chromatography. A whole blood sample is hemolyzed and injected into the HPLC system. The different hemoglobin components are separated based on their ionic interactions with the column material as a buffer gradient of increasing ionic strength is passed through the column. The separated components are then quantified by a photometer.
3.3.2 Materials
-
Whole blood samples collected in EDTA (lavender top) tubes.
-
HPLC system with an ion-exchange column specifically for HbA1c analysis.
-
Hemolysis reagent.
-
Elution buffers.
-
HbA1c calibrators and controls.
3.3.3 Procedure
-
Sample Preparation: Gently mix the whole blood samples. Prepare a hemolysate by mixing a small volume of whole blood with the hemolysis reagent according to the instrument manufacturer's instructions.
-
Instrument Setup: Calibrate the HPLC instrument using the provided calibrators. Run quality control samples to ensure the system is performing within acceptable limits.
-
Sample Analysis: Load the hemolyzed samples onto the autosampler of the HPLC system. The instrument will automatically inject the sample into the column.
-
Data Acquisition and Analysis: The system's software will integrate the peaks corresponding to HbA1c and total hemoglobin. The HbA1c result is expressed as a percentage of the total hemoglobin.
Visualizations
Signaling Pathway of this compound (GLP-1 Receptor Agonist)
References
Application Notes and Protocols for Evaluating Utreglutide-Induced Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreglutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes and obesity.[1][2] As a member of the incretin (B1656795) mimetic class of drugs, this compound is designed to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[1] Emerging clinical data suggests that this compound improves glycemic control and promotes weight loss, with evidence pointing towards enhanced insulin sensitivity.[2][3]
These application notes provide a detailed overview of the techniques and protocols for evaluating the effects of this compound on insulin sensitivity, intended for use in both preclinical and clinical research settings.
Mechanism of Action: GLP-1 Receptor Agonism and Insulin Sensitivity
This compound exerts its effects by binding to and activating the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract.[1][4] Activation of the GLP-1 receptor in pancreatic β-cells initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[5][6] This cascade ultimately leads to increased glucose-dependent insulin synthesis and exocytosis.[5]
Beyond its direct effects on insulin secretion, evidence suggests that GLP-1 receptor agonists like this compound can improve insulin sensitivity in peripheral tissues, such as the liver, adipose tissue, and skeletal muscle.[1][7] The exact mechanisms are still under investigation but are thought to involve a combination of direct signaling effects and indirect benefits secondary to weight loss. There is also evidence of crosstalk between the GLP-1 receptor and the insulin receptor signaling pathways, which may contribute to the overall improvement in insulin action.[5][8]
Data Presentation: Effects of GLP-1 Receptor Agonists on Glucose and Insulin Dynamics
The following table summarizes representative data from clinical trials of long-acting GLP-1 receptor agonists, illustrating their impact on glucose and insulin levels during an Oral Glucose Tolerance Test (OGTT). While specific data for this compound is emerging, this table provides a comparative overview of the expected effects.
| Time Point (minutes) | Placebo (Mean ± SD) | GLP-1 RA (Mean ± SD) |
| Plasma Glucose (mmol/L) | ||
| 0 (Fasting) | 6.6 ± 1.1 | 6.2 ± 1.0 |
| 30 | 11.3 ± 1.3 | 10.1 ± 1.2 |
| 60 | 13.7 ± 2.1 | 11.5 ± 2.0 |
| 90 | 12.9 ± 2.7 | 10.2 ± 2.5 |
| 120 | 11.4 ± 3.6 | 8.9 ± 3.0 |
| Plasma Insulin (pmol/L) | ||
| 0 (Fasting) | 60 ± 25 | 55 ± 20 |
| 30 | 350 ± 120 | 450 ± 150 |
| 60 | 500 ± 180 | 650 ± 200 |
| 90 | 450 ± 160 | 550 ± 180 |
| 120 | 300 ± 110 | 350 ± 120 |
Note: This table is a composite representation based on published data for long-acting GLP-1 receptor agonists and is intended for illustrative purposes.[9][10][11] Actual results for this compound may vary.
Experimental Protocols
A comprehensive evaluation of this compound-induced insulin sensitivity should employ a combination of in vivo techniques. The following are detailed protocols for key experiments.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used test to assess the body's ability to handle a glucose load and provides insights into both insulin secretion and insulin sensitivity.
Objective: To evaluate postprandial glucose disposal and insulin response following an oral glucose challenge.
Materials:
-
75g anhydrous glucose solution (or equivalent for preclinical models, typically 1.75 g/kg body weight)
-
Blood collection tubes (containing appropriate anticoagulants and preservatives)
-
Glucometer and test strips
-
Centrifuge
-
Assay kits for plasma glucose and insulin
Procedure:
-
Subject Preparation:
-
Subjects should maintain their usual diet and physical activity for at least three days prior to the test.
-
An overnight fast of 8-12 hours is required. Water is permitted.
-
-
Baseline Sampling (t=0 min):
-
A fasting blood sample is collected to determine baseline plasma glucose and insulin concentrations.
-
-
Glucose Administration:
-
The subject ingests the 75g glucose solution within a 5-minute period.
-
-
Post-Glucose Blood Sampling:
-
Blood samples are collected at 30, 60, 90, and 120 minutes after glucose ingestion.
-
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma.
-
Plasma glucose and insulin concentrations are measured using validated assays.
-
Data Analysis:
-
Plot mean plasma glucose and insulin concentrations against time.
-
Calculate the Area Under the Curve (AUC) for both glucose and insulin using the trapezoidal rule. A reduction in the glucose AUC and a potential change in the insulin AUC (which may be lower due to improved sensitivity or higher due to enhanced secretion) after this compound treatment would be indicative of improved glucose tolerance.
Figure 1: Workflow for the Oral Glucose Tolerance Test (OGTT).
Hyperinsulinemic-Euglycemic Clamp
Considered the "gold standard" for assessing insulin sensitivity, this technique directly measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
Objective: To directly quantify whole-body insulin sensitivity.
Materials:
-
Human insulin
-
20% dextrose solution
-
Infusion pumps
-
Arterial and venous catheters (for preclinical models) or intravenous lines
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Subject Preparation:
-
An overnight fast of 8-10 hours is required.
-
Catheters/IV lines are inserted for insulin/glucose infusion and blood sampling.
-
-
Insulin Infusion:
-
A continuous infusion of insulin is initiated at a high physiological rate (e.g., 40 mU/m²/min).
-
-
Euglycemia Maintenance:
-
Blood glucose is monitored every 5-10 minutes.
-
A variable-rate infusion of 20% dextrose is adjusted to maintain the subject's blood glucose at a constant euglycemic level (e.g., 5.0-5.5 mmol/L).
-
-
Steady State:
-
The clamp is typically continued for 2-3 hours to achieve a steady state where the glucose infusion rate (GIR) is stable.
-
-
Blood Sampling:
-
Blood samples are collected at baseline and at regular intervals during the clamp to measure insulin and other metabolites.
-
Data Analysis:
-
The primary outcome is the glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, expressed as mg/kg/min. A higher GIR after this compound treatment indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues.
Figure 2: Workflow for the Hyperinsulinemic-Euglycemic Clamp.
Insulin Tolerance Test (ITT)
The ITT provides a measure of whole-body insulin sensitivity by assessing the rate of glucose clearance in response to an exogenous insulin bolus.
Objective: To evaluate the rate of insulin-mediated glucose disposal.
Materials:
-
Human insulin (e.g., Humulin R)
-
Sterile saline
-
Syringes and needles for injection
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Subject Preparation:
-
A short fasting period of 4-6 hours is typically employed.
-
-
Baseline Sampling (t=0 min):
-
A baseline blood glucose measurement is taken.
-
-
Insulin Administration:
-
A bolus of insulin (e.g., 0.75 U/kg for preclinical models) is administered via intraperitoneal or intravenous injection.
-
-
Post-Insulin Blood Sampling:
-
Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after the insulin injection.
-
Data Analysis:
-
Plot blood glucose levels against time.
-
Calculate the rate constant for glucose disappearance (Kitt) from the linear portion of the decline in blood glucose. An increased Kitt after this compound treatment signifies enhanced insulin sensitivity.
Figure 3: Workflow for the Insulin Tolerance Test (ITT).
Surrogate Markers of Insulin Sensitivity
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) and the Quantitative Insulin Sensitivity Check Index (QUICKI) are calculated from fasting glucose and insulin levels and can provide a simple, non-invasive estimate of insulin resistance.
Objective: To estimate insulin resistance from fasting blood samples.
Procedure:
-
Collect a fasting blood sample after an 8-12 hour overnight fast.
-
Measure fasting plasma glucose and insulin concentrations.
Calculations:
-
HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5
-
Higher HOMA-IR values indicate greater insulin resistance.
-
-
QUICKI = 1 / (log(Fasting Insulin (μU/mL)) + log(Fasting Glucose (mg/dL)))
-
Lower QUICKI values indicate greater insulin resistance.
-
A decrease in HOMA-IR and an increase in QUICKI following this compound treatment would suggest an improvement in insulin sensitivity.
Signaling Pathway Visualization
The following diagram illustrates the key signaling pathways involved in GLP-1 receptor activation by this compound and its potential crosstalk with the insulin receptor signaling pathway, leading to improved insulin sensitivity.
Figure 4: GLP-1 and Insulin Receptor Signaling Pathways and Crosstalk.
Conclusion
The evaluation of this compound-induced insulin sensitivity requires a multi-faceted approach. The protocols outlined in these application notes, from the gold-standard hyperinsulinemic-euglycemic clamp to simpler surrogate markers, provide a robust framework for characterizing the metabolic effects of this novel GLP-1 receptor agonist. By employing these techniques, researchers can gain a comprehensive understanding of this compound's impact on glucose homeostasis and its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders.
References
- 1. Molecular mechanisms by which GLP-1 RA and DPP-4i induce insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 3. sunpharma.com [sunpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pharmacology of Glucagon-Like Peptide 1-Based Therapies in the Management of Type Two Diabetes Mellitus and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exenatide improves both hepatic and adipose tissue insulin resistance: A dynamic positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific interaction of insulin receptor and GLP-1 receptor mediates crosstalk between their signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. lmcdatascience.com [lmcdatascience.com]
Troubleshooting & Optimization
Navigating Utreglutide Solubility: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals working with the novel long-acting GLP-1 receptor agonist, Utreglutide, now have access to a comprehensive technical support center designed to address common challenges with its solubility in research buffers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results in preclinical studies.
This compound's complex peptide structure, while promising for its therapeutic potential, can present solubility issues that may impact experimental outcomes if not properly addressed. This technical guide offers practical solutions and in-depth information to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution of lyophilized this compound, it is recommended to use a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This compound has a reported solubility of ≥1.25 mg/mL in DMSO. After initial solubilization in DMSO, the solution can be slowly diluted with the desired aqueous research buffer to the final working concentration.
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: If you are experiencing poor solubility in an aqueous buffer, such as phosphate-buffered saline (PBS), this is not unexpected. This compound is sparingly soluble in PBS (pH 7.2) at a concentration of 1-10 mg/ml. To improve solubility, first, ensure the lyophilized peptide has been properly reconstituted in a minimal amount of DMSO before dilution into your aqueous buffer. If precipitation occurs upon dilution, consider adjusting the pH of your buffer or using a different buffer system.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of peptides like this compound is highly pH-dependent. While specific data for this compound across a wide pH range is limited, other long-acting GLP-1 receptor agonists, such as Semaglutide, exhibit low solubility in the pH range of 2-6. It is generally advisable to work with buffers at a pH above 7.0 for better solubility of these types of peptides.
Q4: Can I sonicate or heat my this compound solution to improve solubility?
A4: Yes, gentle sonication or warming can be used to aid in the dissolution of this compound. However, these methods should be used with caution to avoid potential degradation of the peptide. Avoid vigorous or prolonged sonication and excessive heat.
Q5: What are some common research buffers compatible with this compound?
A5: While specific compatibility data is emerging, buffers commonly used for in vitro peptide studies, such as Tris-HCl and HEPES, are expected to be suitable for this compound. It is always recommended to perform a small-scale solubility test in your chosen buffer before preparing a large stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or precipitated solution after adding to aqueous buffer | Peptide concentration exceeds its solubility limit in the final buffer. | - Reduce the final concentration of this compound. - Increase the proportion of organic co-solvent (e.g., DMSO), ensuring it is compatible with your assay. - Adjust the pH of the aqueous buffer. |
| Difficulty dissolving the lyophilized powder | Inadequate initial reconstitution. | - Ensure the lyophilized powder is at room temperature before opening the vial. - Use a small volume of fresh, high-quality DMSO for initial reconstitution. - Gently vortex or sonicate the vial to aid dissolution. |
| Gel-like formation in the solution | Intermolecular hydrogen bonding and aggregation. | - First, attempt to dissolve in a strong organic solvent like DMSO. - Slowly dilute into the aqueous buffer while stirring. - Adjusting the pH away from the peptide's isoelectric point can help disrupt these interactions. |
| Loss of peptide activity in solution | Degradation or aggregation over time. | - Prepare fresh solutions for each experiment. - Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Avoid prolonged storage in aqueous solutions. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and provides estimated solubility data for other long-acting GLP-1 receptor agonists in common research buffers. These values can serve as a guide for experimental design.
| Peptide | Buffer | pH | Solubility | Notes |
| This compound | DMSO | N/A | 1-10 mg/mL | Sparingly soluble. |
| PBS | 7.2 | 1-10 mg/mL | Sparingly soluble. | |
| Semaglutide | 0.1 N HCl | ~1 | 0.955 mg/mL | |
| Phosphate Buffer | 7.4 | 0.075 mg/mL | Poorly soluble. | |
| Tris-HCl (200 mM NaCl) | 7.4 | Soluble | Used in size-exclusion chromatography. | |
| Liraglutide | Aqueous Base | >7 | >270 mg/mL | Freely soluble. |
| Water | 4-5 | ~0.05 mg/mL | Lowest solubility. | |
| DMSO | N/A | Slightly soluble |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Initial Reconstitution: Add a small volume of high-quality, anhydrous DMSO to the vial to achieve a concentrated stock solution (e.g., 10 mg/mL).
-
Dissolution: Gently vortex the vial or sonicate in a water bath for short intervals until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Dilution: Slowly add the desired research buffer to the concentrated stock solution to achieve the final working concentration. It is crucial to add the buffer to the DMSO solution and not the other way around to prevent precipitation.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizing this compound's Mechanism and Troubleshooting
To further aid researchers, the following diagrams illustrate the key signaling pathway of this compound and a logical workflow for addressing solubility issues.
Managing gastrointestinal side effects of Utreglutide in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing gastrointestinal (GI) side effects of Utreglutide in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in animal models?
A1: While specific preclinical data on this compound (also known as GL0034) is not extensively published, it is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA). Therefore, the gastrointestinal side effects are expected to be consistent with this class of drugs.[1][2][3][4][5] In animal models, particularly rodents, these side effects manifest as behaviors analogous to nausea, vomiting, and decreased appetite. In human clinical trials of this compound, the most common adverse events reported were nausea, vomiting, decreased appetite, early satiety, and dyspepsia.[2]
Q2: How can nausea and vomiting be assessed in rodent models that do not vomit?
A2: Rodents lack the physiological reflex for vomiting. As a result, a behavior known as "pica" is used as a validated proxy for nausea and malaise.[6] Pica involves the consumption of non-nutritive substances, such as kaolin (B608303) clay.[6][7] An increase in kaolin consumption following the administration of a GLP-1 RA is indicative of a nausea-like state.[6][7]
Q3: Are there established protocols for assessing pica in rodents?
A3: Yes, the kaolin consumption assay is a standard method. While specific parameters may vary between laboratories, a general protocol is as follows:
Experimental Protocol: Kaolin Consumption Assay for Pica Assessment
-
Habituation: House rodents individually and provide them with pre-weighed food, water, and a pre-weighed amount of kaolin clay for several days to acclimate them to the presence of the clay.[8]
-
Baseline Measurement: Record the baseline 24-hour consumption of food, water, and kaolin clay before the administration of any test article.
-
Administration: Administer this compound or the vehicle control at the desired dose and route (e.g., subcutaneous injection).
-
Measurement: At predetermined time points (e.g., 24 hours post-injection), measure the amount of kaolin clay, food, and water consumed.[8] An increase in kaolin consumption in the this compound-treated group compared to the control group indicates pica.
Q4: What are the known mechanisms behind GLP-1 RA-induced gastrointestinal side effects?
A4: The gastrointestinal side effects of GLP-1 RAs are believed to be mediated by several mechanisms, including:
-
Delayed Gastric Emptying: GLP-1 RAs slow the rate at which food leaves the stomach.[9][10][11]
-
Central Nervous System Activation: These drugs can directly activate GLP-1 receptors in the brain, including areas that regulate appetite and induce nausea.[12][13]
Q5: Are there sex differences to consider when evaluating the GI side effects of this compound in animal models?
A5: Yes, preclinical studies with other GLP-1 RAs have shown that female rodents can exhibit a greater aversive response, including pica, compared to males.[8] Therefore, it is important to include both sexes in experimental designs and analyze the data accordingly.
Troubleshooting Guides
Issue 1: Excessive weight loss and reduced food intake in study animals, potentially due to severe nausea.
| Potential Cause | Troubleshooting Step | Rationale |
| High initial dose of this compound | Implement a dose-escalation protocol. Start with a lower dose and gradually increase to the target dose over several days or weeks. | Gradual dose titration can help to mitigate the initial, more severe gastrointestinal side effects, allowing the animal to acclimate to the treatment.[14] |
| Severe nausea and malaise | Consider co-administration with a Glucose-dependent Insulinotropic Polypeptide (GIP) receptor agonist. | Preclinical studies have demonstrated that GIP receptor agonism can attenuate GLP-1 RA-induced nausea and emesis-like behaviors in animal models without compromising the beneficial effects on glycemic control and body weight.[6][13][15][16][17] |
| Drug-induced malaise | Evaluate the use of gabapentin (B195806) as a co-treatment. | Research has shown that gabapentin can significantly reduce GLP-1 RA-induced pica behavior in mice.[18] |
Issue 2: High variability in kaolin consumption data.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient habituation period | Ensure animals are properly acclimated to individual housing and the presence of kaolin clay for a sufficient period before the experiment begins. | A stable baseline of kaolin consumption is crucial for detecting a treatment-induced effect. |
| Stress-induced pica | Minimize environmental stressors such as noise, excessive handling, and changes in light cycles. | Stress can independently induce pica, confounding the experimental results. |
| Sex-related differences | Analyze data for male and female animals separately. | Females may exhibit a more pronounced pica response to GLP-1 RAs.[8] |
Quantitative Data Summary
While specific quantitative data for this compound in animal models is not publicly available, the following table summarizes the reported gastrointestinal adverse events from a Phase 1 clinical study of GL0034 (this compound) in obese individuals without diabetes. This can provide an indication of the types of effects that might be observed in preclinical models.
Table 1: Most Common Adverse Events in a Phase 1 Study of GL0034 (this compound)[2]
| Adverse Event | Occurrence |
| Nausea | ≥5 participants in any dose arm |
| Vomiting | ≥5 participants in any dose arm |
| Decreased Appetite | ≥5 participants in any dose arm |
| Early Satiety | ≥5 participants in any dose arm |
| Dyspepsia | ≥5 participants in any dose arm |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced GI side effects.
Caption: Troubleshooting workflow for managing GI side effects.
References
- 1. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 2. Sun Pharma Presents Data from First-in-Human Phase 1 Studies of GL0034 at the American Diabetes Association 83rd Scientific Sessions - BioSpace [biospace.com]
- 3. sunpharma.com [sunpharma.com]
- 4. sunpharma.com [sunpharma.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist–Induced Nausea and Emesis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Gastrointestinal effects of GLP-1 receptor agonists: mechanisms, management, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrointestinal effects of GLP-1 receptor agonists: mechanisms, management, and future directions | CoLab [colab.ws]
- 11. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corrination of a GLP-1 Receptor Agonist for Glycemic Control without Emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis [frontiersin.org]
- 14. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist-Induced Nausea and Emesis in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. In Silico Exploration of Therapeutics for GLP-1 Receptor Agonist-Induced Nausea and Their in Vivo Validation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Utreglutide Dosage for Long-Term Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing long-term efficacy studies of Utreglutide (GL0034). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as GL0034, is an investigational long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] It functions by mimicking the effects of the endogenous GLP-1 hormone, which plays a critical role in glucose homeostasis.[3] Key mechanisms of action include:
-
Stimulating glucose-dependent insulin (B600854) secretion from pancreatic beta cells.[3]
-
Suppressing glucagon (B607659) secretion from pancreatic alpha cells.[3]
-
Slowing gastric emptying, which helps to control postprandial glucose levels.[3]
-
Potentially reducing appetite and food intake, which can contribute to weight loss.[3]
Q2: What are the key differences observed between this compound and other GLP-1 receptor agonists in preclinical studies?
A2: Preclinical studies in db/db mice have suggested that this compound may have a potent efficacy profile. When compared to semaglutide, this compound showed a G protein-biased agonism favoring cAMP signaling over β-arrestin-2 recruitment. At a lower dose, this compound achieved at least as much weight loss and blood glucose reduction as a higher dose of semaglutide.
Q3: What is the recommended starting dose and titration schedule for long-term animal studies?
A3: A specific long-term dosage for preclinical studies has not been definitively established. However, based on early clinical trials, a dose-escalation strategy is advisable to improve tolerability, particularly concerning gastrointestinal side effects. A phase 1 study in humans utilized an up-titration scheme of 1x0.4 mg, 2x0.8 mg, 3x1.4 mg, and 4x2.0 mg administered weekly.[4] For rodent studies, a starting point could be extrapolated from effective doses observed in db/db mice, with careful monitoring for adverse effects before dose escalation.
Q4: What are the most common adverse effects observed with this compound and how can they be managed in a research setting?
A4: Consistent with the GLP-1 receptor agonist class, the most frequently reported adverse effects are gastrointestinal, including nausea, vomiting, and diarrhea.[3][5] In long-term animal studies, these can manifest as reduced food intake, weight loss beyond the desired therapeutic effect, and signs of malaise. To manage these effects:
-
Gradual Dose Escalation: A slow dose titration at the beginning of the study can help mitigate the severity of gastrointestinal side effects.
-
Dietary Adjustments: Providing a highly palatable and easily digestible diet can help maintain caloric intake.
-
Hydration Monitoring: Ensure animals have easy access to water to prevent dehydration, especially if diarrhea is present.
-
Close Monitoring: Regularly observe animals for signs of distress, and consider dose reduction or temporary cessation if severe side effects persist.
Troubleshooting Guides
Issue 1: Unexpected Variability in Glycemic Control
-
Potential Cause: Inconsistent drug administration or absorption.
-
Troubleshooting Steps:
-
Verify Injection Technique: Ensure consistent subcutaneous injection technique, including needle gauge, injection volume, and site rotation to prevent injection site reactions.
-
Check Drug Stability: Confirm that the this compound solution has been stored correctly and has not degraded. Prepare fresh solutions as per the manufacturer's instructions.
-
Assess Animal Health: Rule out any underlying health issues in the animals that could be affecting their metabolic state.
-
Issue 2: Excessive Weight Loss or Reduced Food Intake
-
Potential Cause: Gastrointestinal side effects are more severe than anticipated.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to the previously tolerated level.
-
Slower Titration: If in the dose-escalation phase, increase the time between dose increments.
-
Supportive Care: Provide nutritional support with energy-dense food supplements.
-
Environmental Enrichment: Reduce stress in the animal's environment, as stress can exacerbate gastrointestinal issues.
-
Issue 3: Lack of Efficacy at Higher Doses
-
Potential Cause: Development of tolerance or receptor desensitization.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure.
-
Receptor Occupancy Studies: In a subset of animals, assess GLP-1 receptor expression and binding in key tissues like the pancreas and brain.
-
Review Study Design: Consider if the dosing frequency is appropriate for the half-life of this compound.
-
Data Presentation
Table 1: Summary of this compound Efficacy Data from Early Phase Clinical Trials
| Parameter | Study Population | Duration | Dosage | Key Findings |
| Body Weight | Obese adults | 4 weeks | Multiple Ascending Doses (680/900/1520/2000 µg) | Absolute weight loss of -4.6 ± 1.5 kg in the highest dose cohort.[1] |
| Body Weight | Overweight/obese adults | 10 weeks | Up-titration (0.4 to 2.0 mg weekly) | 6.8% reduction in body weight.[4] |
| Glycemic Control (OGTT) | Obese adults | 4 weeks | Multiple Ascending Doses | Significant reductions in glucose AUC0-120 min.[1] |
| Lipid Profile | Overweight/obese adults | 10 weeks | Up-titration (0.4 to 2.0 mg weekly) | Significant reductions in LDL, total cholesterol, and non-HDL cholesterol.[4] |
Table 2: Comparative Long-Term Efficacy of Other GLP-1 Receptor Agonists
| Drug | Study Population | Duration | Key Efficacy Endpoints |
| Liraglutide (B1674861) | Type 2 Diabetes | 2 years | Sustained reduction in HbA1c (~1%) and body weight.[6] |
| Semaglutide | Type 2 Diabetes | Up to 104 weeks | Continuous reduction in HbA1c and fasting plasma glucose, with optimal weight loss effect at 24-30 weeks.[7] |
Experimental Protocols
Protocol 1: Long-Term (12-Week) Efficacy Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model:
-
Species: C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.
-
-
Acclimatization:
-
House mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the study begins.
-
-
Randomization:
-
After the diet-induced obesity period, randomize mice into treatment groups based on body weight and fasting blood glucose to ensure homogeneity between groups.
-
-
Drug Administration:
-
Prepare this compound solution according to the manufacturer's instructions.
-
Administer this compound or vehicle via subcutaneous injection once weekly for 12 weeks.
-
Employ a dose-escalation strategy for the first 4 weeks to improve tolerability.
-
-
Monitoring:
-
Measure body weight and food intake twice weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) at baseline, week 6, and week 12.
-
Collect blood samples for analysis of HbA1c, insulin, and lipid profiles at baseline and at the end of the study.
-
-
Terminal Procedures:
-
At the end of the 12-week treatment period, euthanize animals and collect tissues (e.g., pancreas, liver, adipose tissue) for histological and molecular analysis.
-
Mandatory Visualization
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Long-Term Efficacy Study Workflow.
Caption: Dosage Adjustment Decision Tree.
References
- 1. sunpharma.com [sunpharma.com]
- 2. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term effectiveness and safety of liraglutide in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating injection site reactions with subcutaneous Utreglutide
Welcome to the Technical Support Center for Subcutaneous Utreglutide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential injection site reactions (ISRs) during preclinical and clinical studies. While clinical trials have shown this compound to be well-tolerated, this guide offers proactive strategies and troubleshooting advice based on best practices for subcutaneously administered biologics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as GL0034) is an investigational glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] It mimics the action of the native GLP-1 hormone, stimulating insulin (B600854) secretion in a glucose-dependent manner, suppressing glucagon (B607659) secretion, and slowing gastric emptying.[1] These actions contribute to improved glycemic control and potential weight loss.[1] this compound is being developed as a once-weekly subcutaneous injection for the treatment of type 2 diabetes and obesity.
Q2: What are injection site reactions (ISRs)?
Injection site reactions are inflammatory responses that occur at or near the site of a subcutaneous injection. Common manifestations include redness, swelling, pain, itching, and tenderness. These reactions are generally mild and transient.
Q3: Are injection site reactions common with GLP-1 receptor agonists?
Injection site reactions have been reported with other GLP-1 receptor agonists. While specific data on ISRs for this compound is not yet publicly available, Phase 1 studies have indicated that it is well-tolerated, with the most common adverse events being gastrointestinal, which is consistent with this class of drugs.
Q4: What are the potential causes of injection site reactions with subcutaneous injections?
Several factors can contribute to the development of ISRs, including:
-
The drug substance itself: The physicochemical properties of the active pharmaceutical ingredient.
-
Formulation excipients: Buffers, preservatives, and stabilizers can sometimes cause local reactions.
-
Physical aspects of the injection: The volume, pH, and osmolality of the injected solution can influence tolerability.
-
Injection technique: Needle size, injection speed, and depth of injection can play a role.
-
Individual patient factors: Skin sensitivity and immune response can vary among individuals.
Troubleshooting Guide: Managing Potential Injection Site Reactions
| Observed Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Mild to Moderate Redness, Swelling, or Itching at the Injection Site | Localized inflammatory response to the drug or excipients.Improper injection technique (e.g., injection is too shallow).Individual hypersensitivity. | Apply a cold compress to the area to reduce discomfort.Ensure proper injection technique, including site rotation for subsequent injections.Administer an over-the-counter antihistamine for itching, if appropriate for the study protocol.Document the size and severity of the reaction with photographs for consistent monitoring. |
| Pain or Tenderness During or After Injection | Solution pH or osmolality is not physiological.Injection volume is too large for the site.Injection was administered too quickly.The medication was cold. | Allow the medication to reach room temperature for about 30 minutes before injection.Inject the solution slowly and steadily.If possible, consider splitting larger volumes into two separate injections at different sites.Ensure the chosen injection site has adequate subcutaneous tissue. |
| Formation of Nodules or Lumps Under the Skin | Localized inflammatory reaction leading to induration.This has been observed with other once-weekly GLP-1 receptor agonists. | Continue to rotate injection sites diligently.Monitor the nodules to ensure they resolve over time. Most are transient.If nodules are persistent, painful, or show signs of infection, consult a healthcare professional. |
| Severe or Spreading Reaction (e.g., large area of redness, significant swelling, systemic rash) | Potential hypersensitivity reaction to the drug or an excipient. | Discontinue administration of the drug immediately.Seek immediate medical attention.This may represent a more serious allergic reaction that requires medical intervention. |
Proactive Mitigation Strategies
To minimize the occurrence and severity of injection site reactions, consider the following strategies during drug development and clinical administration:
Formulation Development
Optimizing the formulation is a key strategy to improve the tolerability of subcutaneous injections.
| Parameter | Recommendation | Rationale |
| pH | Formulate as close to physiological pH (7.4) as possible. | Reduces pain and irritation upon injection. |
| Buffer System | Use buffers known to be less irritating, such as histidine or phosphate, over citrate (B86180) buffers. | Citrate buffers have been associated with a higher incidence of injection site pain. |
| Tonicity | Aim for an isotonic formulation (approximately 300 mOsm/kg). | Hypertonic solutions can cause pain and discomfort at the injection site. |
| Excipients | Carefully select excipients and screen for potential irritants. For example, some polysorbates have been linked to hypersensitivity reactions. | Minimizes the risk of reactions to inactive ingredients. |
| Volume | Keep the injection volume as low as possible, ideally ≤ 1.5 mL. | Larger volumes can cause pain and leakage from the injection site. |
Administration Technique
Proper injection technique is crucial for minimizing local reactions.
-
Site Rotation: Routinely change the injection site to prevent overuse of one area. Common sites include the abdomen, thigh, and upper arm.
-
Injection Angle and Needle Length: Use an appropriate needle length and injection angle (typically 45° or 90°) to ensure the drug is delivered into the subcutaneous tissue, not intramuscularly.
-
Pre-Injection: Allow the refrigerated product to come to room temperature before administration.
-
Post-Injection: Advise against rubbing the injection site, as this can increase irritation.
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound, as a GLP-1 receptor agonist, activates the GLP-1 receptor on pancreatic beta cells, leading to a cascade of intracellular events that enhance glucose-dependent insulin secretion.
References
Addressing tachyphylaxis with chronic Utreglutide administration in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering tachyphylaxis with chronic administration of Utreglutide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as GL0034) is a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] It mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which is crucial for glucose homeostasis.[1] Its primary mechanism involves stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and potentially reducing appetite.[1] this compound is currently under investigation for the treatment of Type 2 diabetes and obesity.
Q2: What is tachyphylaxis and why is it a concern with chronic this compound administration?
Tachyphylaxis, also known as desensitization, is a rapid decrease in the response to a drug following repeated administration. For GLP-1 receptor agonists like this compound, chronic stimulation of the GLP-1 receptor (a G protein-coupled receptor or GPCR) can lead to a reduction in its signaling capacity. This can manifest as a diminished therapeutic effect over time in preclinical models. While specific data on this compound is emerging, tachyphylaxis is a known phenomenon for the GLP-1 receptor agonist class.
Q3: What are the molecular mechanisms underlying GLP-1 receptor tachyphylaxis?
The primary mechanisms involve:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the GLP-1 receptor.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Receptor Internalization: β-arrestin binding facilitates the internalization of the receptor from the cell surface into endosomes, reducing the number of available receptors for this compound binding.
-
Downregulation: With prolonged exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of cellular receptors.
Q4: How can I assess if tachyphylaxis is occurring in my experiments?
Evidence of tachyphylaxis can be observed through several experimental outcomes:
-
A diminished physiological response (e.g., reduced insulin secretion or a smaller effect on blood glucose levels) to this compound administration over time.
-
A rightward shift in the dose-response curve, indicating a need for higher concentrations of this compound to achieve the same effect.
-
Direct measurement of reduced GLP-1 receptor expression on the cell surface or in total cell lysates.
-
Decreased downstream signaling, such as reduced cAMP production, in response to this compound stimulation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Diminished in vivo efficacy (e.g., reduced glucose lowering) with repeated this compound dosing. | GLP-1 receptor desensitization and downregulation in target tissues (e.g., pancreatic β-cells). | 1. Introduce a "drug holiday": A period of withdrawal from this compound may allow for receptor resensitization. 2. Vary the dosing interval: Explore less frequent dosing schedules if the experimental design allows. 3. Quantify receptor levels: Assess GLP-1 receptor mRNA and protein levels in target tissues from early and late-stage treatment groups. |
| Decreased in vitro response (e.g., reduced cAMP production) in cell-based assays after prolonged this compound exposure. | Homologous desensitization of the GLP-1 receptor. | 1. Washout period: Ensure a sufficient washout period to remove this compound before subsequent stimulations. 2. Resensitization assessment: After the initial stimulation and washout, re-stimulate the cells to determine the extent of receptor recovery. 3. Use a lower concentration: If possible, use the lowest effective concentration of this compound to minimize receptor saturation and subsequent desensitization. |
| High variability in response to this compound across experimental animals or cell cultures. | Differences in GLP-1 receptor expression levels or desensitization machinery. | 1. Baseline receptor expression: Measure baseline GLP-1 receptor levels to ensure consistency across experimental groups. 2. Standardize cell culture conditions: Ensure consistent cell passage number, density, and serum conditions, as these can influence GPCR expression. |
Quantitative Data Summary
While specific quantitative data on this compound-induced tachyphylaxis is limited due to its novelty, the following tables provide a conceptual framework and representative data from studies on other GLP-1 receptor agonists.
Table 1: Hypothetical Dose-Response to this compound in a Pancreatic Beta-Cell Line Following Acute vs. Chronic Exposure
| Treatment Duration | This compound Concentration (nM) | Insulin Secretion (Fold Change over Basal) |
| Acute (1 hour) | 0.1 | 1.5 |
| 1 | 3.2 | |
| 10 | 5.8 | |
| 100 | 6.0 | |
| Chronic (24 hours) | 0.1 | 1.2 |
| 1 | 2.1 | |
| 10 | 3.5 | |
| 100 | 3.7 |
Table 2: Comparative Receptor Internalization for Different GLP-1 Receptor Agonists
| GLP-1 RA | Incubation Time (min) | Receptor Internalization (%) |
| GLP-1 (Native) | 30 | 45 ± 5 |
| Exendin-4 | 30 | 65 ± 7 |
| Liraglutide | 30 | 55 ± 6 |
| This compound (Hypothetical) | 30 | Data to be determined |
Note: The data in these tables are for illustrative purposes and may not be representative of actual experimental results for this compound.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced GLP-1R signaling and desensitization pathway.
Caption: Workflow for in vitro assessment of this compound tachyphylaxis.
Key Experimental Protocols
Protocol 1: In Vitro cAMP Signaling Assay to Measure Tachyphylaxis
Objective: To quantify the desensitization of the GLP-1 receptor by measuring cyclic AMP (cAMP) production in response to this compound after chronic pre-treatment.
Materials:
-
Cell line expressing GLP-1 receptor (e.g., HEK293-GLP1R or INS-1 cells)
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA-based)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Chronic Treatment: Treat the "desensitized" group of cells with a saturating concentration of this compound (e.g., 100 nM) for an extended period (e.g., 12-24 hours). The "acute" or "naive" group receives a vehicle control.
-
Washout: Aspirate the medium from all wells. Gently wash the cells three times with warm PBS to remove all traces of this compound.
-
Pre-incubation: Add assay buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to all wells and incubate for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Acute Stimulation: Add varying concentrations of this compound to both "naive" and "desensitized" wells. Include a vehicle control and a positive control (e.g., Forskolin). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration for both naive and desensitized groups. A rightward shift in the EC50 value and a decrease in the maximum response (Emax) for the desensitized group indicate tachyphylaxis.
Protocol 2: Receptor Internalization Assay using Bioluminescence Resonance Energy Transfer (BRET)
Objective: To monitor the translocation of β-arrestin-2 to the GLP-1 receptor, a key step in receptor internalization and desensitization.
Materials:
-
HEK293 cells co-transfected with plasmids for:
-
GLP-1R tagged with a Renilla luciferase (RLuc)
-
β-arrestin-2 tagged with a fluorescent protein (e.g., YFP)
-
-
Cell culture and transfection reagents
-
Coelenterazine (B1669285) h (RLuc substrate)
-
This compound
-
Plate reader capable of measuring dual-emission luminescence
Methodology:
-
Transfection and Seeding: Co-transfect HEK293 cells with the GLP-1R-RLuc and β-arrestin-2-YFP constructs. Seed the transfected cells into a white, clear-bottom 96-well plate.
-
Incubation: Allow cells to grow for 24-48 hours post-transfection.
-
Assay Preparation: Replace the culture medium with a buffer (e.g., HBSS).
-
Substrate Addition: Add the RLuc substrate, coelenterazine h, to all wells and incubate for 5-10 minutes in the dark.
-
Baseline Reading: Measure the baseline luminescence at both the RLuc emission wavelength (~480 nm) and the YFP emission wavelength (~530 nm).
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the luminescence at both wavelengths every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission) for each time point and concentration. An increase in the BRET ratio upon this compound addition signifies the proximity of β-arrestin-2 to the GLP-1R, indicating the initiation of desensitization. Plot the change in BRET ratio against time or this compound concentration.
References
Improving the translational relevance of preclinical Utreglutide studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers and drug development professionals working on preclinical studies with Utreglutide (GL0034), a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as GL0034, is an investigational long-acting GLP-1 receptor agonist developed by Sun Pharmaceutical Industries Ltd.[1][2] As a GLP-1R agonist, it mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which is involved in regulating blood glucose levels. Its mechanism of action includes stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety, which can lead to reduced food intake and body weight.[1][2]
Q2: What are the reported preclinical effects of this compound?
A2: Preclinical studies in a db/db mouse model of type 2 diabetes have shown that this compound leads to significant improvements in several metabolic parameters. These include glucose reduction, a decrease in HbA1c, increased insulin secretion, and lower glucagon levels.[1] Notably, this compound also demonstrated a marked reduction in triglyceride levels and a more substantial body weight reduction compared to other once-a-week GLP-1R agonists, with similar food consumption.
Q3: In which preclinical models has this compound been evaluated?
A3: Publicly available information indicates that the preclinical efficacy of this compound was assessed in the db/db mouse model, a well-established model for type 2 diabetes.
Troubleshooting Guides
Issue 1: High variability in blood glucose measurements during an Oral Glucose Tolerance Test (OGTT).
-
Potential Cause 1: Improper Fasting. Inconsistent fasting times can lead to significant variations in baseline glucose levels.
-
Solution: Ensure all animals are fasted for a consistent period (typically 4-6 hours for mice) before the glucose challenge. Provide free access to water during the fasting period.
-
-
Potential Cause 2: Stress-induced Hyperglycemia. Handling and restraining animals can cause stress, leading to an acute increase in blood glucose.
-
Solution: Acclimatize the animals to the experimental procedures, including handling and blood sampling techniques, for several days before the actual experiment. Perform procedures in a quiet and calm environment.
-
-
Potential Cause 3: Inaccurate Glucose Bolus Administration. Incorrect volume or concentration of the glucose solution will lead to variability in the glucose challenge.
-
Solution: Carefully calculate the glucose dose based on the body weight of each animal. Use calibrated pipettes or syringes for accurate administration. For oral gavage, ensure the solution is delivered directly into the stomach without causing injury or aspiration.
-
Issue 2: Lack of expected body weight reduction in a diet-induced obesity (DIO) model.
-
Potential Cause 1: Insufficient Duration of High-Fat Diet. The development of a robust obese phenotype with insulin resistance can take several weeks to months, depending on the specific diet and mouse strain.
-
Solution: Ensure that the animals have been on the high-fat diet for a sufficient period to achieve a significant increase in body weight and fat mass compared to chow-fed controls before initiating treatment.
-
-
Potential Cause 2: Inadequate Dose or Formulation of this compound. The dose of this compound may be too low to elicit a significant effect on body weight, or the formulation may not be stable or bioavailable.
-
Solution: Conduct a dose-response study to determine the optimal dose of this compound for body weight reduction in your specific model. Ensure the peptide is properly dissolved and stored to maintain its activity. Consider the vehicle used for administration, as it can affect solubility and stability.
-
-
Potential Cause 3: Compensatory Increase in Food Intake. In some cases, a reduction in metabolic rate could lead to a compensatory increase in food intake, negating the weight-lowering effects.
-
Solution: In addition to body weight, monitor food and water intake daily. This will help to determine if the lack of weight loss is due to a lack of efficacy or a compensatory response.
-
Issue 3: Unexpected mortality or adverse events in treated animals.
-
Potential Cause 1: Hypoglycemia. At higher doses, GLP-1R agonists can potentially cause hypoglycemia, especially in fasted animals.
-
Solution: Monitor blood glucose levels, particularly in the initial stages of the study and at peak drug exposure times. If hypoglycemia is observed, consider reducing the dose.
-
-
Potential Cause 2: Gastrointestinal Side Effects. A known side effect of GLP-1R agonists is gastrointestinal distress, which can lead to reduced food and water intake, dehydration, and weight loss.
-
Solution: Closely monitor the animals for signs of distress, such as lethargy, piloerection, or hunched posture. Ensure easy access to food and water. If severe side effects are observed, the dose may need to be adjusted.
-
Data Presentation
Preclinical Efficacy of this compound in a db/db Mouse Model (Illustrative Data)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Change in Body Weight (g) | +1.5 ± 0.5 | -2.0 ± 0.7 | -4.5 ± 0.9** |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 200 ± 20 | 120 ± 15 |
| HbA1c (%) | 9.5 ± 0.8 | 7.0 ± 0.6* | 5.5 ± 0.5 |
| Plasma Triglycerides (mg/dL) | 250 ± 30 | 150 ± 25* | 100 ± 20** |
*Note: Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This table is for illustrative purposes only and does not represent actual study data.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old at the start of the study.
-
Housing: Group-housed (3-5 mice per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
-
This compound Formulation and Administration:
-
This compound is a peptide and should be handled with care to avoid degradation. Reconstitute lyophilized this compound in a sterile vehicle (e.g., phosphate-buffered saline, pH 7.4).
-
Administer this compound via subcutaneous injection once weekly. The volume of injection should be consistent (e.g., 5 mL/kg).
-
Dose-ranging studies are recommended to determine the optimal dose.
-
-
Experimental Procedures:
-
Body Weight and Food Intake: Monitor and record body weight and food intake at least three times a week.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours (with access to water).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution orally via gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75 U/kg) intraperitoneally.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
-
-
Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma parameters (e.g., insulin, lipids, HbA1c). Collect and weigh key metabolic tissues (e.g., liver, adipose tissue).
-
Mandatory Visualization
Caption: Simplified GLP-1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for evaluating this compound in a DIO mouse model.
References
Best practices for minimizing variability in Utreglutide research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Utreglutide (also known as GL0034) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] It functions by mimicking the action of the endogenous GLP-1 hormone, which plays a key role in regulating blood sugar levels.[4] this compound is a G protein-biased agonist of the GLP-1 receptor (GLP-1R), selectively inducing cAMP accumulation over β-arrestin recruitment.[5][6][7] This activation stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and can reduce appetite.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C.[5] The stability is guaranteed for at least four years under these conditions.[5] When preparing solutions, it is sparingly soluble in DMSO (1-10 mg/ml).[5] It is crucial to minimize freeze-thaw cycles to prevent degradation and aggregation, which can significantly impact experimental results.
Q3: What are the common sources of variability in in vitro cell-based assays with this compound?
A3: Variability in in vitro assays with GLP-1 receptor agonists like this compound can arise from several factors:
-
Cell Line and Receptor Expression: The choice of cell line and the expression level of the GLP-1 receptor can significantly impact agonist potency.[8]
-
Serum Albumin: The presence and concentration of serum albumin (bovine or human) in the assay medium can affect the potency of lipidated peptides like this compound due to protein binding.[8][9]
-
Compound Preparation: Inaccurate serial dilutions or improper dissolution of this compound can lead to inconsistent concentrations.
-
Assay Incubation Times: The duration of agonist stimulation can influence the magnitude of the cellular response.
-
Reagent Quality and Consistency: Variations in the quality of cell culture media, serum, and assay reagents can introduce variability.
Troubleshooting Guides
Issue 1: High Variability in cAMP Accumulation Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Density | Ensure a consistent number of cells are seeded in each well. Perform cell counts before seeding and ensure even cell distribution. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor in your assay buffer to prevent the degradation of cAMP and enhance signal accumulation. |
| Suboptimal Incubation Time | Optimize the incubation time for this compound stimulation. A typical starting point is 30 minutes at 37°C.[4] |
| Poor Compound Solubility | Ensure complete dissolution of this compound in DMSO before preparing serial dilutions in assay buffer. Visually inspect for precipitates. |
| Cell Passage Number | High passage numbers can lead to phenotypic changes and altered receptor expression. Use cells within a consistent and validated passage range. |
Issue 2: Low or No Signal in Reporter Gene Assays
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression of the GLP-1 receptor in your chosen cell line (e.g., HEK293, CHO-K1) using techniques like qPCR or flow cytometry. |
| Insufficient Incubation Time | Reporter gene assays require longer incubation times than cAMP assays to allow for transcription and translation. Optimize the incubation period (typically 4-6 hours). |
| Promoter Inactivity | Ensure the reporter construct (e.g., CRE-luciferase) is appropriate for detecting activation of the cAMP pathway.[4] |
| Cell Lysis Inefficiency | Use a validated lysis buffer and ensure complete cell lysis to release the reporter protein. |
| Luciferase Reagent Degradation | Check the expiration date and storage conditions of the luciferase assay reagent. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 (human GLP-1R) | EC50 | 0.63 nM | [5] |
| β-arrestin Recruitment | CHO-K1 (human GLP-1R) | EC50 | 79 nM | [5] |
| Insulin Secretion | INS-1 832/3 (rat) | EC50 | 6.3 nM | [5] |
Table 2: In Vivo Effects of this compound in Diabetic db/db Mice
| Parameter | Dose | Effect | Reference |
| Food Intake | 1.5-6 nmol/kg | Reduction | [5] |
| Body Weight | 1.5-6 nmol/kg | Reduction | [5] |
| Plasma Insulin | 1.5-6 nmol/kg | Increase | [5] |
| Plasma Glucose | 1.5-6 nmol/kg | Decrease | [5] |
| Hemoglobin A1c (HbA1c) | 1.5-6 nmol/kg | Decrease | [5] |
| Glucagon | 1.5-6 nmol/kg | Decrease | [5] |
| Triglycerides | 1.5-6 nmol/kg | Decrease | [5] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing the human GLP-1 receptor in appropriate growth medium.
- Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound and a reference GLP-1 receptor agonist in a suitable assay buffer.
3. Assay Procedure:
- Carefully remove the culture medium from the wells.
- Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor to each well.
- Add 50 µL of the prepared compound dilutions to the respective wells.
- Incubate the plate at 37°C for 30 minutes.[4][9]
4. Signal Detection:
- Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
5. Data Analysis:
- Plot the response signal against the log concentration of the agonist.
- Calculate the EC50 and Emax values using a suitable nonlinear regression model.
Protocol 2: CRE-Luciferase Reporter Gene Assay
1. Cell Culture and Seeding:
- Culture HEK293 cells stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.
- Seed cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[4]
2. Compound Treatment:
- Remove the culture medium and add 90 µL of serum-free assay medium to each well.
- Add 10 µL of 10x concentrated serial dilutions of this compound and a reference agonist.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
3. Signal Detection:
- Add the luciferase assay reagent to each well.
- Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.[4]
- Measure the luminescence signal using a plate-reading luminometer.
4. Data Analysis:
- Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
- Plot the fold induction against the log concentration of the agonist to determine EC50 and Emax values.
Visualizations
Caption: this compound activates the GLP-1R, primarily signaling through the Gαs-cAMP pathway.
Caption: Workflow for a typical in vitro cAMP accumulation assay with this compound.
References
- 1. sunpharma.com [sunpharma.com]
- 2. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 3. expresspharma.in [expresspharma.in]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Utreglutide in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Utreglutide in cellular models. The focus is on understanding and interpreting potential off-target or unexpected effects observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3] Its primary on-target effect is to mimic the action of endogenous GLP-1, which includes stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, and promoting a feeling of satiety, ultimately leading to improved glycemic control and weight loss.[1][2]
Q2: What is meant by "biased agonism" in the context of this compound?
A2: this compound is a G protein-biased agonist of the GLP-1 receptor. This means it preferentially activates the G protein-dependent signaling pathway, leading to the production of cyclic AMP (cAMP), over the β-arrestin-dependent pathway. This biased signaling may contribute to its therapeutic effects and could explain some of the unique cellular responses observed compared to other GLP-1 receptor agonists.
Q3: Are there any known off-target interactions for this compound?
A3: As of the latest available information, a comprehensive public off-target screening profile for this compound against a broad panel of receptors is not available. This is common for investigational drugs. Therefore, when unexpected cellular effects are observed, it is crucial to consider both the possibility of novel off-target interactions and the consequences of its known biased agonism at the GLP-1 receptor.
Q4: What are the most common side effects of GLP-1 receptor agonists in clinical settings, and could they indicate off-target effects in my cellular model?
A4: The most frequently reported side effects for GLP-1 receptor agonists are gastrointestinal, such as nausea and vomiting. These are generally considered to be on-target effects mediated by the GLP-1 receptor in the brain and gastrointestinal tract. However, if you observe unexpected cellular responses in your specific model system that do not seem to align with canonical GLP-1 receptor signaling, it is worth investigating potential off-target interactions.
Troubleshooting Guide: Unexpected Cellular Responses
Problem 1: Observed cellular effect is inconsistent with canonical GLP-1R/cAMP signaling.
| Possible Cause | Troubleshooting Steps |
| Biased Agonism: this compound's bias towards G protein signaling and away from β-arrestin recruitment could lead to downstream effects that differ from balanced GLP-1R agonists. For example, pathways downstream of G protein activation, other than adenylyl cyclase, might be engaged. | 1. Measure multiple signaling outputs: In addition to cAMP, assess other potential downstream signaling events such as ERK phosphorylation or intracellular calcium mobilization. 2. Compare with a balanced agonist: Use a well-characterized, balanced GLP-1R agonist (e.g., native GLP-1) as a comparator in your assays. |
| Off-Target Interaction: this compound may be interacting with another GPCR expressed in your cellular model. | 1. GPCR expression profiling: Confirm the GPCR expression profile of your cell line. 2. Pharmacological inhibition: Use antagonists for suspected off-target receptors to see if the unexpected effect is blocked. 3. Off-target screening: Consider using a commercial GPCR off-target screening service to profile this compound against a panel of receptors. |
| Cell-Specific Signaling: The downstream consequences of GLP-1R activation can be cell-type specific. | 1. Literature review: Investigate the known signaling pathways in your specific cell model. 2. Use a different cell line: Compare the effects of this compound in your cell line with a well-characterized model known to express the GLP-1R (e.g., HEK293 cells transfected with the human GLP-1R). |
Problem 2: Potency of this compound in our assay is significantly different from published data.
| Possible Cause | Troubleshooting Steps |
| Assay Conditions: Differences in assay buffer, serum concentration, or cell density can affect the apparent potency of a ligand. | 1. Optimize assay parameters: Systematically vary cell number, serum concentration, and incubation times. 2. Review protocol: Ensure your protocol aligns with established methods for GPCR functional assays. |
| Receptor Expression Levels: The level of GLP-1R expression in your cells can influence the observed potency. | 1. Quantify receptor expression: If possible, determine the level of GLP-1R expression in your cell line. 2. Use an inducible expression system: If available, a cell line with inducible receptor expression can help to assess the impact of receptor density on potency. |
| Ligand Stability: Peptides can degrade over time, affecting their activity. | 1. Proper storage: Ensure this compound is stored correctly according to the manufacturer's instructions. 2. Fresh preparations: Use freshly prepared solutions of the peptide for your experiments. |
Quantitative Data Summary
Table 1: In Vitro Characterization of this compound (GL0034)
| Parameter | Receptor | Observation | Reference |
| Binding Affinity | Human GLP-1R | Increased binding affinity compared to semaglutide. | |
| Signaling Bias | Human GLP-1R | Potency-driven bias in favor of cAMP over GLP-1R endocytosis and β-arrestin-2 recruitment. |
Table 2: Clinical Efficacy of this compound in a Phase 1 Study (Obese Adults)
| Parameter | Cohort 1 (Fixed Dose) | Cohort 2 (Increasing Dose) | Reference |
| Treatment Duration | 4 weekly doses | 4 weekly doses | |
| Absolute Weight Loss Change | Not specified | –4.6 ± 1.5 kg (P<0.001) | |
| Metabolic Improvements | Significant reductions in glucose AUC0-120 min during OGTT | Significant reductions in glucose AUC0-120 min during OGTT | |
| Lipid Profile | Reductions in triglycerides, total cholesterol, and non-HDL cholesterol | Reductions in triglycerides, total cholesterol, and non-HDL cholesterol |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is for measuring the effect of this compound on intracellular cAMP levels, a primary readout of GLP-1 receptor activation.
-
Cell Plating: Seed cells expressing the GLP-1 receptor into a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a positive control (e.g., native GLP-1) and a vehicle control.
-
Assay:
-
Remove culture medium from the cells and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Add the serially diluted this compound, positive control, and vehicle control to the respective wells.
-
Incubate at 37°C for a predetermined time to allow for cAMP production.
-
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: β-Arrestin Recruitment Assay
This protocol is to assess the potential of this compound to induce β-arrestin recruitment to the GLP-1 receptor.
-
Cell Plating: Use a cell line specifically designed for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ assay systems) that expresses the GLP-1 receptor. Plate the cells in a 96- or 384-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound and a known β-arrestin recruiting agonist for the GLP-1R as a positive control.
-
Assay:
-
Add the diluted compounds to the cells.
-
Incubate for the time recommended by the assay manufacturer to allow for receptor-agonist binding and β-arrestin recruitment.
-
-
Detection: Add the detection reagents provided with the assay kit and measure the signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Visualizations
Caption: this compound's biased agonism at the GLP-1 receptor.
References
- 1. sunpharma.com [sunpharma.com]
- 2. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
Validation & Comparative
A Head-to-Head Comparison of Utreglutide and Liraglutide on GLP-1R Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucagon-like peptide-1 receptor (GLP-1R) signaling profiles of Utreglutide and Liraglutide. The information presented herein is compiled from publicly available experimental data to assist researchers and drug development professionals in understanding the nuanced signaling mechanisms of these two important GLP-1R agonists.
Introduction
This compound (also known as GL0034) is a novel, long-acting GLP-1R agonist currently in clinical development.[1][2] Liraglutide is a well-established, once-daily GLP-1R agonist approved for the treatment of type 2 diabetes and obesity. Both molecules exert their therapeutic effects by activating the GLP-1R, a class B G protein-coupled receptor (GPCR), which leads to the stimulation of downstream signaling pathways crucial for glucose homeostasis and appetite regulation.[3][4] This guide focuses on the comparative effects of this compound and Liraglutide on three key signaling readouts: cyclic adenosine (B11128) monophosphate (cAMP) production, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and β-arrestin recruitment.
Data Presentation
The following tables summarize the available quantitative data for this compound and Liraglutide on GLP-1R signaling. It is important to note that the data for each compound are derived from separate studies, which may employ different experimental systems and conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Potency (EC50) for cAMP Production
| Compound | Cell Line | Assay Format | EC50 (pM) | Reference |
| This compound (GL0034) | HEK293 (human GLP-1R) | Not Specified | Data not available in pM | [3][5] |
| Liraglutide | CHO (human GLP-1R) | 0.1% BSA | 25.0 (pM) | [6][7] |
| Liraglutide | CHO (human GLP-1R) | 0% SA | 8.0 (pM) | [6] |
BSA: Bovine Serum Albumin, SA: Serum Albumin. The presence of albumin can affect the potency of lipidated peptides like Liraglutide.[7]
Table 2: β-Arrestin Recruitment
| Compound | Assay | Result | Reference |
| This compound (GL0034) | β-arrestin-2 recruitment | Potency-driven bias in favor of cAMP over β-arrestin-2 recruitment (compared to Semaglutide) | [3][5] |
| Liraglutide | β-arrestin activation | Measurable activation with an EC50 of 69.1 (units not specified) | [8] |
Table 3: ERK1/2 Phosphorylation
| Compound | Experimental System | Effect | Reference |
| This compound (GL0034) | Not explicitly reported | Data not available | |
| Liraglutide | MC3T3-E1 cells | Increased phosphorylation of ERK | [9] |
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway
Activation of the GLP-1R by an agonist like this compound or Liraglutide initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and subsequent production of cAMP. cAMP, in turn, activates Protein Kinase A (PKA). The GLP-1R can also signal through other pathways, including the activation of ERK1/2 and the recruitment of β-arrestins, which can mediate both receptor desensitization and G protein-independent signaling.
Experimental Workflow: cAMP Assay (HTRF)
The measurement of intracellular cAMP is a primary method for assessing the potency of GLP-1R agonists. A common and high-throughput method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Logical Relationship: Drug Comparison
The comparison between this compound and Liraglutide is based on their differential activation of downstream signaling pathways following binding to the GLP-1R. This compound is suggested to be a G protein-biased agonist, favoring the cAMP pathway over β-arrestin recruitment when compared to other GLP-1RAs like Semaglutide.[3][5]
Experimental Protocols
cAMP Production Assay (HTRF)
This protocol is a generalized procedure based on common practices for HTRF-based cAMP assays.
-
Cell Culture: HEK293 or CHO cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Cell Seeding: Cells are harvested and seeded into 384-well white plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Agonist Stimulation: The culture medium is removed, and cells are stimulated with a serial dilution of this compound or Liraglutide in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lysis buffer and HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are added to the wells.
-
Data Acquisition: The plate is incubated for 1 hour at room temperature and then read on an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated and used to determine the concentration of cAMP produced. EC50 values are calculated using a four-parameter logistic model.
pERK1/2 Activation Assay (Western Blot)
This is a representative protocol for determining ERK1/2 phosphorylation.
-
Cell Culture and Starvation: Cells expressing GLP-1R are grown to 80-90% confluency and then serum-starved overnight.
-
Agonist Treatment: Cells are treated with various concentrations of this compound or Liraglutide for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated ERK to total ERK is calculated to determine the extent of activation.
β-Arrestin Recruitment Assay (e.g., PathHunter)
This protocol describes a common method for measuring β-arrestin recruitment using an enzyme fragment complementation assay.[10][11]
-
Cell Line: A cell line co-expressing the GLP-1R fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used.[10]
-
Cell Plating: Cells are seeded in a 384-well white plate.
-
Agonist Addition: Serial dilutions of this compound or Liraglutide are added to the cells and incubated for 90 minutes at 37°C.
-
Detection: Detection reagents, including the substrate for the complemented enzyme, are added to the wells.
-
Signal Measurement: The plate is incubated for 60 minutes at room temperature, and the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of β-arrestin recruited to the receptor. EC50 values are determined by plotting the signal against the agonist concentration.
Conclusion
The available data suggests that both this compound and Liraglutide are effective agonists of the GLP-1R, stimulating the canonical cAMP signaling pathway. A key differentiator appears to be this compound's potential for G protein-biased agonism, with a preference for cAMP signaling over β-arrestin recruitment, as suggested by comparative studies with Semaglutide.[3][5] This biased signaling profile could theoretically translate into a different pharmacological profile in vivo, potentially affecting efficacy and tolerability. Liraglutide, on the other hand, is shown to activate both cAMP and β-arrestin pathways.[8] Further head-to-head studies under identical experimental conditions are necessary to directly and quantitatively compare the signaling profiles of this compound and Liraglutide and to fully elucidate the therapeutic implications of their respective signaling signatures.
References
- 1. sunpharma.com [sunpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liraglutide, a glucagon-like peptide-1 receptor agonist, facilitates osteogenic proliferation and differentiation in MC3T3-E1 cells through phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), extracellular signal-related kinase (ERK)1/2, and cAMP/protein kinase A (PKA) signaling pathways involving β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Validating the efficacy of Utreglutide in independently replicated studies
Utreglutide: A Comparative Analysis of a Novel GLP-1 Receptor Agonist
An Objective Guide for Researchers and Drug Development Professionals
Introduction
This compound (also known as GL0034) is an investigational, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist currently under development by Sun Pharmaceutical Industries Ltd. for the treatment of type 2 diabetes and obesity. As a GLP-1 receptor agonist, this compound is designed to mimic the effects of the endogenous incretin (B1656795) hormone GLP-1, thereby stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[1]
This guide provides a comparative analysis of this compound based on available data from early-stage clinical trials. It is important to note that, as of the current date, all available efficacy and safety data for this compound originate from studies sponsored by the manufacturer. No independently replicated studies have been published in the peer-reviewed literature. Therefore, the findings presented herein should be considered preliminary. For a robust comparison, this guide benchmarks this compound against two established and widely studied GLP-1 receptor agonists: semaglutide (B3030467) and liraglutide (B1674861).
Comparative Efficacy and Safety
The following tables summarize the available quantitative data from clinical trials of this compound and its comparators, semaglutide and liraglutide.
Table 1: Comparison of Efficacy in Weight Management
| Drug (Trial) | Patient Population | Treatment Duration | Mean Change in Body Weight | Proportion of Patients Achieving ≥5% Weight Loss |
| This compound (Phase 1) | Obese adults | 4 weeks | -4.6 kg (in cohort 2)[2] | Not Reported |
| Semaglutide (STEP 1) | Adults with BMI ≥30, or ≥27 with comorbidities, without diabetes | 68 weeks | -14.9% (vs. -2.4% with placebo)[3] | 86.4% (vs. 31.5% with placebo)[3] |
| Liraglutide (SCALE Obesity and Pre-diabetes) | Adults with BMI ≥30, or ≥27 with comorbidities, without diabetes | 56 weeks | -8.4 kg (vs. -2.8 kg with placebo)[4] | 63.2% (vs. 27.1% with placebo) |
Table 2: Comparison of Efficacy in Type 2 Diabetes
| Drug (Trial) | Patient Population | Treatment Duration | Mean Change in HbA1c |
| This compound (Phase 2) | Adults with Type 2 Diabetes on metformin (B114582) or diet/exercise | 16 weeks | Data not yet publicly available |
| Semaglutide (STEP 2) | Adults with Type 2 Diabetes and BMI ≥27 | 68 weeks | -1.6% (2.4 mg dose) vs. -0.4% (placebo) |
| Liraglutide (SCALE Diabetes) | Adults with Type 2 Diabetes and BMI ≥27 | 56 weeks | -1.3% (3.0 mg dose) vs. -0.3% (placebo) |
Table 3: Overview of Common Adverse Events
| Drug | Common Adverse Events (as reported in clinical trials) |
| This compound | Gastrointestinal events (nausea, vomiting, diarrhea) |
| Semaglutide | Gastrointestinal events (nausea, diarrhea, vomiting, constipation), generally mild to moderate and transient |
| Liraglutide | Gastrointestinal events (nausea, diarrhea, constipation, vomiting), generally transient |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key clinical trials cited in this guide.
This compound (Phase 2 Study for Type 2 Diabetes)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults aged 18-70 years with a diagnosis of type 2 diabetes for at least 6 months, an HbA1c between 6.5% and 8.5%, and a BMI between 28 and 50 kg/m ². Participants were either managing their diabetes with diet and exercise alone or with a stable dose of metformin.
-
Intervention: Once-weekly subcutaneous injection of this compound or placebo for 16 weeks. The study is designed to test different dosing schedules.
-
Primary Outcome Measures: Safety and tolerability, with a focus on gastrointestinal side effects.
-
Secondary Outcome Measures: Changes in blood sugar control, body weight, waist circumference, and cholesterol levels.
-
Key Exclusion Criteria: Type 1 diabetes, pregnancy or breastfeeding, history of pancreatitis, or very high triglyceride levels.
Semaglutide (STEP 1 Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter phase 3 trial.
-
Patient Population: 1961 adults with a BMI of 30 or greater, or 27 or greater with at least one weight-related coexisting condition, who did not have diabetes.
-
Intervention: Once-weekly subcutaneous injections of semaglutide 2.4 mg or placebo for 68 weeks, in addition to lifestyle intervention.
-
Primary Outcome Measures: Percentage change in body weight and weight reduction of at least 5%.
-
Key Exclusion Criteria: Diabetes, a history of chronic or acute pancreatitis, and previous surgical obesity treatment.
Liraglutide (SCALE Obesity and Pre-diabetes Trial)
-
Study Design: A 56-week, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: 3731 patients without type 2 diabetes who had a BMI of at least 30, or a BMI of at least 27 if they had treated or untreated dyslipidemia or hypertension.
-
Intervention: Once-daily subcutaneous injections of liraglutide 3.0 mg or placebo, with both groups receiving counseling on lifestyle modification.
-
Primary Outcome Measures: Change in body weight.
-
Key Exclusion Criteria: Type 1 or 2 diabetes, use of medications causing significant weight change, previous bariatric surgery, and a history of pancreatitis or major depressive disorder.
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by GLP-1 receptor agonists like this compound.
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
Experimental Workflow for a Phase 2/3 GLP-1 Agonist Clinical Trial
The diagram below outlines a typical workflow for a clinical trial evaluating a GLP-1 receptor agonist.
Caption: A typical experimental workflow for a GLP-1 agonist clinical trial.
References
Benchmarking Utreglutide's weight loss efficacy against existing incretin therapies
A Comparative Analysis of Utreglutide's Efficacy Against Established Incretin (B1656795) Therapies
The landscape of obesity management is being revolutionized by incretin-based therapies, which have demonstrated remarkable efficacy in promoting weight loss. This guide provides a comprehensive comparison of the emerging GLP-1 receptor agonist, this compound (GL0034), against the established treatments: Semaglutide, Liraglutide, and the dual GIP/GLP-1 receptor agonist, Tirzepatide. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical trial data and experimental protocols to benchmark this compound's potential in the therapeutic space.
Quantitative Efficacy in Weight Management
The following tables summarize the weight loss efficacy of this compound and its comparators from key clinical trials. It is important to note that the data for this compound is from early-phase trials, and direct head-to-head comparisons with later-phase data of other drugs should be interpreted with caution.
Table 1: Summary of this compound Weight Loss Efficacy
| Trial Phase | Patient Population | Treatment Duration | Mean Body Weight Loss | Key Findings |
| Phase 1 | Obese Adults | 4 weeks | -4.6 kg (in cohort with increasing doses)[1] | Clinically meaningful weight loss and improved gluco-metabolic parameters.[2] |
| Phase 1b/2a | Post-menopausal women with obesity and MASLD | 13 weeks | -8% | Significant reduction in liver fat and waist circumference.[3] |
| Phase 1b/2a | Overweight and obese individuals | 10 weeks | -6.8% (placebo-corrected) | Improvements in cardiometabolic markers, including cholesterol and inflammatory markers.[3][4] |
Table 2: Comparative Weight Loss Efficacy of Incretin Therapies
| Drug | Key Clinical Trial(s) | Patient Population | Treatment Duration | Mean Body Weight Loss |
| This compound | Phase 1 & 1b/2a | Obese adults; Post-menopausal women with obesity | 4-13 weeks | Up to 8% |
| Semaglutide | STEP 1 | Adults with overweight or obesity | 68 weeks | 14.9% |
| Liraglutide | SCALE Obesity and Prediabetes | Adults with overweight or obesity | 56 weeks | 8.4 kg (vs 2.8 kg with placebo) |
| Tirzepatide | SURMOUNT-1 | Adults with overweight or obesity | 72 weeks | Up to 22.5% |
Mechanism of Action: The Incretin Pathway
This compound, Semaglutide, and Liraglutide are GLP-1 receptor agonists, while Tirzepatide is a dual agonist for both GLP-1 and GIP receptors. These therapies mimic the action of endogenous incretin hormones, which are released from the gut in response to food intake. The activation of these receptors in various tissues, including the pancreas, brain, and gastrointestinal tract, leads to a cascade of effects that contribute to weight loss.
Caption: Simplified signaling pathway of incretin-based therapies.
Experimental Protocols of Key Clinical Trials
A clear understanding of the experimental design is crucial for interpreting and comparing clinical trial results. The following sections detail the methodologies of the pivotal trials for each drug.
This compound: Phase 1 and 1b/2a Studies
-
Phase 1 Multiple Ascending-Dose Study:
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in obese adults.
-
Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Healthy, obese male participants (n=24) with a BMI ≥ 28 kg/m ².
-
Intervention: Participants were assigned to either a fixed-dose cohort or an increasing-dose cohort, receiving four weekly subcutaneous doses of this compound or placebo.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Changes in body weight, glucose, insulin, and lipid levels.
-
-
Phase 1b/2a Study in Post-menopausal Women:
-
Objective: To evaluate the tolerability, safety, pharmacokinetics, and pharmacodynamics of this compound in post-menopausal women with obesity and Metabolic Dysfunction-associated Fatty Liver Disease (MAFLD).
-
Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Post-menopausal women with obesity and MAFLD.
-
Intervention: Weekly subcutaneous this compound or placebo for 13 weeks, with dose uptitration for the first 10 weeks followed by a fixed dose.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Change in body weight, waist circumference, liver fat content, and other metabolic markers.
-
Semaglutide: STEP 1 Trial
-
Objective: To evaluate the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or obesity without diabetes.
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 1,961 adults with a BMI of 30 or greater (or ≥27 with at least one weight-related comorbidity) and without diabetes.
-
Intervention: Participants were randomized in a 2:1 ratio to receive 68 weeks of treatment with once-weekly subcutaneous Semaglutide (at a dose of 2.4 mg) or placebo, plus lifestyle intervention. The Semaglutide dose was escalated every 4 weeks over 16 weeks.
-
Co-primary Endpoints: Percentage change in body weight and weight reduction of at least 5%.
Liraglutide: SCALE Obesity and Prediabetes Trial
-
Objective: To evaluate the efficacy of Liraglutide 3.0 mg for weight management in individuals with obesity or overweight with comorbidities.
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Individuals with a BMI ≥30 kg/m ² or ≥27 kg/m ² with treated or untreated dyslipidemia or hypertension.
-
Intervention: Participants were randomized in a 2:1 ratio to receive once-daily subcutaneous Liraglutide 3.0 mg injections or placebo, in conjunction with lifestyle modifications. The dose was escalated weekly over a 4-week period.
-
Primary Endpoints: Relative change in body weight and the proportion of participants losing at least 5% and 10% of their initial body weight.
Tirzepatide: SURMOUNT-1 Trial
-
Objective: To assess the efficacy and safety of Tirzepatide for chronic weight management in adults with obesity or overweight with at least one weight-related complication, who do not have diabetes.
-
Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: 2,539 adults with a BMI of 30 or more, or 27 or more with at least one weight-related complication (excluding diabetes).
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous Tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, in addition to lifestyle intervention. The Tirzepatide dose was initiated at 2.5 mg weekly and increased by 2.5 mg every 4 weeks.
-
Primary Endpoint: Percentage change in body weight from randomization to the end of treatment.
Caption: A generalized workflow for a weight loss clinical trial.
Concluding Remarks
This compound has demonstrated promising early-stage results in promoting weight loss and improving metabolic parameters. While direct comparisons are limited by the different phases of clinical development, the initial data suggests that this compound's efficacy is clinically meaningful. As a selective GLP-1 receptor agonist, it shares a well-established mechanism of action with Semaglutide and Liraglutide. The ongoing and future clinical trials will be critical in establishing its definitive efficacy and safety profile relative to the existing and highly effective incretin-based therapies. The scientific community awaits further data from larger, longer-duration Phase 2 and 3 trials to fully ascertain this compound's position in the therapeutic armamentarium against obesity.
References
Utreglutide's Emerging Safety Profile: A Comparative Analysis for Drug Development Professionals
Utreglutide (GL0034), a novel, long-acting glucagon-like peptide-1 receptor agonist (GLP-1RA), is currently under investigation for the treatment of type 2 diabetes and obesity. [1][2] Early phase clinical trials have provided initial insights into its safety and tolerability, suggesting a profile consistent with the established incretin (B1656795) class of therapies.[3][4] This guide offers a comparative analysis of this compound's safety data against other widely-used GLP-1RAs, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available clinical data and experimental context.
Executive Summary of Safety and Tolerability
Preliminary data from Phase 1 and 2 clinical trials indicate that this compound is generally well-tolerated.[5][6] The most frequently reported adverse events (AEs) are gastrointestinal in nature, including nausea, vomiting, and decreased appetite, which are dose-dependent and consistent with the known effects of GLP-1 receptor activation.[6][7] Notably, no treatment-related discontinuations were reported in the early-phase studies.[3][8]
A comparative look at other GLP-1RAs—such as semaglutide (B3030467), liraglutide, dulaglutide, exenatide (B527673), and lixisenatide (B344497)—reveals a similar pattern of gastrointestinal side effects as the most common treatment-emergent AEs.[9][10][11][12] The incidence of these events tends to be highest during treatment initiation and dose escalation and often decreases over time.[9][10]
Comparative Analysis of Adverse Events
While comprehensive, direct head-to-head comparative trial data for this compound against other GLP-1RAs is not yet available, we can summarize the safety findings from individual clinical trial programs to provide a comparative perspective.
| Adverse Event Profile | This compound (Phase 1 & 2 Data) | Semaglutide (Subcutaneous & Oral) | Liraglutide | Dulaglutide | Exenatide (Once & Twice Daily) | Lixisenatide |
| Most Common AEs | Gastrointestinal (nausea, vomiting, decreased appetite)[6][7] | Gastrointestinal disorders (nausea, diarrhea, vomiting)[9] | Gastrointestinal (nausea, diarrhea, vomiting), nasopharyngitis, headache[13][14] | Gastrointestinal (nausea, diarrhea, vomiting, eructation)[11][15] | Gastrointestinal (nausea, vomiting, diarrhea), injection site reactions[10][16] | Gastrointestinal (nausea, vomiting), decreased appetite[17] |
| Gastrointestinal AEs | Dose-dependent, consistent with class profile.[5][6] | Reported in ~40% of patients, decreasing with continued therapy.[9] | Generally mild to moderate, more common during dose escalation.[14] | Nausea and vomiting are less common in longer-acting agents, though diarrhea may be more frequent.[11] | Generally mild, with decreasing incidence over time.[10] | Tolerability profile in line with other GLP-1RAs.[12] |
| Hypoglycemia | Low risk, especially when not used with sulfonylureas. | Infrequent, but risk increases with concomitant sulfonylurea use.[10] | Low risk of severe hypoglycemia.[18] | Low rates, do not appear to differ significantly from other once-weekly GLP-1 agonists.[11] | Infrequent overall, but increases with concomitant sulfonylurea use.[10] | Low risk of symptomatic hypoglycemia.[19] |
| Injection Site Reactions | Data not yet prominent in early trials. | Higher incidence with exenatide QW, but generally did not lead to withdrawal.[10] | Infrequent. | Rare.[20] | More frequent with exenatide QW compared to other GLP-1RAs.[10] | Not a commonly reported issue. |
| Serious AEs | One serious GI-related AE was reported in a Phase 1 study, with the patient recovering after rehydration.[6] | Incidence similar to comparators; fatal AE incidence similar.[9] | No new safety or tolerability issues observed in major trials.[13] | No increased risk of serious side effects like pancreatitis or neoplasm in pooled data.[11] | Incidences did not differ between treatments.[10] | No deaths reported in key trials.[12] |
| Discontinuation due to AEs | No treatment-related discontinuations reported in early trials.[3][8] | - | - | GI AEs are a common reason for discontinuation.[11] | Numerically less frequent with exenatide QW than other GLP-1RAs.[10] | Discontinuations due to AEs were noted, with fewer in the lixisenatide group compared to exenatide in one study.[19] |
Experimental Protocols and Methodologies
The safety and tolerability of GLP-1RAs are primarily assessed in randomized, controlled clinical trials. A general workflow for these trials is outlined below.
Typical Phase 1 Study Design for a GLP-1RA
A Phase 1, multiple ascending-dose study for a GLP-1RA like this compound typically involves healthy volunteers or individuals with the target condition (e.g., obesity or type 2 diabetes).[5][6]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the investigational drug.[3]
-
Design: Randomized, double-blind, placebo-controlled, with multiple ascending dose cohorts.
-
Procedure:
-
Screening: Participants undergo a thorough medical history review, physical examination, and laboratory tests to determine eligibility.
-
Randomization: Eligible participants are randomly assigned to receive either the active drug or a placebo.
-
Dose Escalation: The study starts with a low dose of the drug, which is gradually increased in subsequent cohorts of participants after the safety of the previous dose level has been established.
-
Treatment Period: Participants receive the drug or placebo for a specified duration (e.g., once weekly for several weeks).
-
Monitoring: Participants are closely monitored for any adverse events. Vital signs, electrocardiograms (ECGs), and laboratory safety panels (including hematology, clinical chemistry, and urinalysis) are regularly assessed.
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are collected at various time points to measure the drug concentration (pharmacokinetics) and its effect on biomarkers such as glucose and insulin (B600854) levels (pharmacodynamics).
-
Follow-up: A follow-up period after the last dose allows for continued safety monitoring.
-
Signaling Pathways and Mechanism of Action
This compound, like other GLP-1RAs, exerts its effects by mimicking the endogenous incretin hormone GLP-1.[2] It binds to and activates the GLP-1 receptor, a G protein-coupled receptor found on pancreatic beta cells, neurons in the brain, and other cells.[21][22] This activation triggers a cascade of intracellular signaling events that are central to its therapeutic effects and also contribute to its side-effect profile.
The primary signaling pathway involves the coupling of the activated GLP-1 receptor to Gαs, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[23][24] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to glucose-dependent insulin secretion, suppression of glucagon (B607659) secretion, and other metabolic benefits.[21][25] It is this same mechanism, particularly its effects on the gastrointestinal tract and central nervous system, that is thought to be responsible for the common side effects of nausea and reduced appetite.
Conclusion
The emerging safety and tolerability profile of this compound from early clinical development is promising and aligns with the well-characterized safety profile of the GLP-1 receptor agonist class.[3][4] The most common adverse events are gastrointestinal and appear to be manageable.[6][7] As this compound progresses through later-stage clinical trials, a more definitive and detailed comparison with other GLP-1RAs will be possible. For now, the available data suggests a potentially favorable and differentiated profile that warrants continued investigation for the treatment of type 2 diabetes and obesity.[3][8] Researchers and drug development professionals should continue to monitor forthcoming data from ongoing and future clinical studies to fully elucidate the comparative safety and efficacy of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 4. expresspharma.in [expresspharma.in]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. sunpharma.com [sunpharma.com]
- 9. Safety and tolerability of semaglutide across the SUSTAIN and PIONEER phase IIIa clinical trial programmes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of exenatide once weekly in patients with type 2 diabetes: an integrated analysis of 4,328 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Efficacy and safety of lixisenatide in a predominantly Asian population with type 2 diabetes insufficiently controlled with basal insulin: The GetGoal‐L‐C randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Liraglutide 3.0 mg in Individuals With Overweight or Obesity and Type 2 Diabetes Treated With Basal Insulin: The SCALE Insulin Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liraglutide's Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics in Pediatric Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 24‐week study to evaluate the efficacy and safety of once‐weekly dulaglutide added on to glimepiride in type 2 diabetes (AWARD‐8) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and tolerability of exenatide twice daily in patients with type 2 diabetes: integrated analysis of 5594 patients from 19 placebo-controlled and comparator-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety, tolerability and efficacy of lixisenatide as monotherapy in Japanese patients with type 2 diabetes mellitus: An open‐label, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Efficacy and safety of dulaglutide in the treatment of type 2 diabetes: a comprehensive review of the dulaglutide clinical data focusing on the AWARD phase 3 clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 22. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Utreglutide's differential effects on β-arrestin recruitment compared to other agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of GLP-1 receptor agonists is evolving, with a growing focus on "biased agonism" – the ability of a ligand to preferentially activate one signaling pathway over another. This guide provides a comparative analysis of Utreglutide (also known as GL0034), a novel investigational GLP-1 receptor agonist, and its differential effects on β-arrestin recruitment compared to other established agonists. This differential signaling may hold the key to enhancing therapeutic efficacy and improving the side-effect profile of this important class of metabolic drugs.
This compound is a G protein-biased agonist of the glucagon-like peptide-1 receptor (GLP-1R)[1]. Preclinical studies have shown that, compared to the leading GLP-1R agonist semaglutide, this compound demonstrates a potency-driven bias in favor of cyclic adenosine (B11128) monophosphate (cAMP) signaling over GLP-1R endocytosis and β-arrestin-2 recruitment[1][2]. This characteristic is of significant interest as the recruitment of β-arrestins is associated with receptor desensitization and internalization, which can attenuate the therapeutic signal over time. Agonists that minimize β-arrestin recruitment may, therefore, offer a more sustained therapeutic effect.
Comparative Analysis of β-Arrestin Recruitment
While specific quantitative data on the potency (EC50) and efficacy (Emax) of this compound for β-arrestin recruitment are not yet publicly available in peer-reviewed literature, its G protein bias has been established. To provide a framework for comparison, this guide summarizes the available data for other prominent GLP-1 receptor agonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental systems and conditions.
| Agonist | Receptor Target(s) | β-Arrestin-2 Recruitment at GLP-1R (EC50, nM) | β-Arrestin-2 Recruitment at GLP-1R (Emax, % of GLP-1) | Key Findings on β-Arrestin Bias |
| This compound (GL0034) | GLP-1R | Data not publicly available | Data not publicly available | Exhibits a potency-driven bias away from β-arrestin-2 recruitment and in favor of cAMP signaling when compared to Semaglutide[1][2]. |
| Semaglutide | GLP-1R | ~0.364 nM | ~101% | Generally considered a full and balanced agonist for both cAMP and β-arrestin pathways. |
| Liraglutide | GLP-1R | ~0.05075 nM | Not explicitly stated, but generally considered a full agonist. | A potent, full agonist for both G-protein and β-arrestin pathways. |
| Tirzepatide | GLP-1R / GIPR | Difficult to determine due to low efficacy | <10% - 23% | Exhibits significant bias away from β-arrestin recruitment at the GLP-1R, favoring cAMP generation[3][4][5]. |
| Native GLP-1 (7-36) | GLP-1R | ~3.26 nM | 100% (Reference) | The endogenous, balanced agonist. |
Signaling Pathways of the GLP-1 Receptor
Activation of the GLP-1 receptor by an agonist initiates two primary intracellular signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
Caption: GLP-1 Receptor Signaling Pathways.
Experimental Protocols
The recruitment of β-arrestin to the GLP-1 receptor is commonly quantified using Bioluminescence Resonance Energy Transfer (BRET) assays.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
Principle:
BRET is a proximity-based assay that measures protein-protein interactions in live cells. It relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. In the context of β-arrestin recruitment, the GLP-1 receptor is typically fused to a Renilla luciferase (Rluc) variant (the donor), and β-arrestin is fused to a fluorescent protein like YFP or Venus (the acceptor). Upon agonist stimulation, β-arrestin is recruited to the activated and phosphorylated GLP-1R, bringing the donor and acceptor into close proximity (<10 nm), which results in an increase in the BRET signal.
Detailed Methodology:
-
Plasmid Constructs:
-
Prepare expression plasmids for the human GLP-1 receptor C-terminally tagged with a BRET donor (e.g., Rluc8).
-
Prepare expression plasmids for human β-arrestin-2 N-terminally tagged with a BRET acceptor (e.g., Venus).
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells or other suitable host cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells into 96-well white, clear-bottom microplates.
-
Co-transfect the cells with the GLP-1R-Rluc8 and Venus-β-arrestin-2 plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000). The ratio of donor to acceptor plasmid should be optimized to ensure sufficient expression levels without oversaturation of the BRET signal. Typically, a 1:3 or 1:5 ratio of donor to acceptor plasmid is used.
-
-
Agonist Stimulation and BRET Measurement:
-
24-48 hours post-transfection, wash the cells with a buffered saline solution (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well at a final concentration of 5 µM.
-
Immediately add serial dilutions of the GLP-1 receptor agonists (this compound, Semaglutide, Liraglutide, etc.) or vehicle control to the wells.
-
Measure the luminescence signal at two wavelengths simultaneously using a BRET-compatible plate reader: one for the donor emission (e.g., ~480 nm) and one for the acceptor emission (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity for each well.
-
Subtract the background BRET ratio (from vehicle-treated cells) from all agonist-treated wells to obtain the net BRET signal.
-
Normalize the data to the maximal response induced by the reference agonist (e.g., native GLP-1).
-
Plot the normalized BRET signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Caption: Experimental Workflow for BRET-based β-Arrestin Recruitment Assay.
Conclusion
This compound's G protein-biased signaling at the GLP-1 receptor, characterized by reduced β-arrestin-2 recruitment compared to cAMP signaling, represents a promising strategy in the development of next-generation incretin-based therapies. This biased agonism may lead to more sustained receptor activation and potentially an improved therapeutic window. Further clinical studies and the publication of detailed quantitative data will be crucial to fully elucidate the therapeutic implications of this compound's unique signaling profile.
References
- 1. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 5. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cardiovascular Outcome Potential of Utreglutide Relative to Competitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utreglutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist in clinical development for the treatment of obesity and type 2 diabetes (T2DM).[1][2][3][4][5] As a member of the incretin (B1656795) mimetic class, which has demonstrated significant cardiovascular benefits, the potential of this compound to reduce cardiovascular risk is of high interest.[6][7][8][9][10] This guide provides a comparative analysis of this compound against established competitors with robust cardiovascular outcome trial (CVOT) data, offering a framework for assessing its potential in the current therapeutic landscape.
Overview of this compound
This compound is currently in the early stages of clinical evaluation. Phase 1 studies have demonstrated its potential for clinically meaningful weight loss, alongside improvements in gluco-metabolic and lipid profiles in individuals with obesity.[1][3][4][5] Notably, early data suggests a novel ability to lower triglycerides.[1][5] While these findings are promising for cardiometabolic health, large-scale, long-term cardiovascular outcome trials for this compound have not yet been completed. The assessment of its cardiovascular potential is therefore based on the established effects of the GLP-1 receptor agonist class and early-phase clinical data.
Competitive Landscape: Established GLP-1 RAs and Dual Agonists
The primary competitors for this compound include established GLP-1 receptor agonists such as liraglutide (B1674861) and semaglutide (B3030467), and the dual GIP/GLP-1 receptor agonist, tirzepatide. These agents have undergone extensive evaluation in large-scale CVOTs, providing a benchmark for cardiovascular efficacy.
Data Presentation: Comparative Cardiovascular Outcome Data
The following tables summarize the key cardiovascular outcome data from the pivotal trials of this compound's main competitors.
Table 1: Comparison of Key Cardiovascular Outcome Trials
| Trial | Drug | Primary Outcome (MACE) | Cardiovascular Death | Non-fatal Myocardial Infarction | Non-fatal Stroke |
| LEADER [11][12][13] | Liraglutide | HR 0.87 (95% CI, 0.78-0.97); P=0.01 | HR 0.78 (95% CI, 0.66-0.93) | HR 0.94 (95% CI, 0.79-1.11) | HR 0.89 (95% CI, 0.72-1.11) |
| SUSTAIN-6 [14][15][16][17] | Semaglutide | HR 0.74 (95% CI, 0.58-0.95); P<0.001 for non-inferiority | HR 0.98 (95% CI, 0.65-1.48) | HR 0.74 (95% CI, 0.51-1.08) | HR 0.61 (95% CI, 0.38-0.99) |
| REWIND [18][19][20][21] | Dulaglutide | HR 0.88 (95% CI, 0.79-0.99); P=0.026 | HR 0.91 (95% CI, 0.78-1.06) | HR 0.96 (95% CI, 0.79-1.16) | HR 0.76 (95% CI, 0.61-0.95) |
| SURPASS-CVOT [22][23][24][25][26] | Tirzepatide vs. Dulaglutide | HR 0.92 (95% CI, 0.83-1.01) (non-inferior to dulaglutide) | - | - | - |
MACE: Major Adverse Cardiovascular Events, typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR: Hazard Ratio; CI: Confidence Interval.
Experimental Protocols
Detailed methodologies for the key competitor trials are outlined below.
LEADER (Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11][13]
-
Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.[13][27]
-
Intervention: Patients were randomized to receive either liraglutide (1.8 mg daily) or placebo, in addition to standard care.[12][13]
-
Primary Outcome: The primary composite outcome was the first occurrence of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[12]
-
Duration: The median follow-up period was 3.8 years.[13][27]
SUSTAIN-6 (Trial to Evaluate Cardiovascular and Other Long-term Outcomes with Semaglutide in Subjects with Type 2 Diabetes)
-
Study Design: A randomized, double-blind, placebo-controlled, non-inferiority trial.[15][16]
-
Participants: 3,297 patients with type 2 diabetes and established cardiovascular disease, chronic kidney disease, or both.[14][15][17]
-
Intervention: Patients were randomized to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or placebo, in addition to standard of care.[16]
-
Primary Outcome: The primary composite outcome was the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[16]
-
Duration: The median follow-up was 2.1 years.[14]
REWIND (Researching Cardiovascular Events with a Weekly Incretin in Diabetes)
-
Study Design: A randomized, double-blind, placebo-controlled superiority trial.[20]
-
Participants: 9,901 patients with type 2 diabetes, with a majority having cardiovascular risk factors but not established cardiovascular disease.[18][20]
-
Intervention: Patients were randomized to receive once-weekly subcutaneous dulaglutide (1.5 mg) or placebo, in addition to standard care.[18]
-
Primary Outcome: The primary composite outcome was the first occurrence of nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death.[18]
-
Duration: The median follow-up was 5.4 years, the longest for a GLP-1 RA CVOT.[18][20]
SURPASS-CVOT (A Study of Tirzepatide Compared With Dulaglutide on Major Cardiovascular Events in Participants With Type 2 Diabetes)
-
Study Design: A randomized, double-blind, active-controlled, non-inferiority trial.[25][26]
-
Participants: Over 13,000 adults with type 2 diabetes and established atherosclerotic cardiovascular disease.[22][26]
-
Intervention: The trial compared tirzepatide to dulaglutide.[22][25]
-
Primary Outcome: The primary endpoint was the time to the first occurrence of major adverse cardiovascular events (cardiovascular death, myocardial infarction, or stroke).[22][26]
-
Key Finding: Tirzepatide was found to be non-inferior to dulaglutide for major adverse cardiovascular events.[22][23]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Caption: Hypothetical Cardiovascular Outcome Trial (CVOT) Workflow.
Conclusion
This compound, as a novel GLP-1 receptor agonist, shows promise in addressing obesity and related metabolic disorders. While direct evidence from a dedicated CVOT is pending, the established cardiovascular benefits of other GLP-1 receptor agonists provide a strong rationale for its potential in this area. The early data on lipid-lowering effects, particularly on triglycerides, may suggest a differentiated profile that warrants further investigation in large-scale cardiovascular outcome studies. Future research should focus on confirming these early findings and establishing the cardiovascular safety and efficacy of this compound in a dedicated CVOT, benchmarked against the high standards set by its competitors.
References
- 1. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions - BioSpace [biospace.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. expresspharma.in [expresspharma.in]
- 4. Sun Pharma’s this compound demonstrates significant weight loss at the American Diabetes Association 84th Scientific Sessions [indianpharmapost.com]
- 5. Sun Pharma's GL0034 (this compound) Demonstrates Significant Weight Loss, Gluco-metabolic and Lipid Lowering Efficacy in Individuals with Obesity in Oral Presentation at the American Diabetes Association 84th Scientific Sessions [prnewswire.com]
- 6. GLP-1 receptor agonists and cardiovascular outcome trials: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Long-Term Cardiovascular Outcomes of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists in Type 2 Diabetes: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular outcomes trials: a paradigm shift in the current management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rxfiles.ca [rxfiles.ca]
- 12. ajmc.com [ajmc.com]
- 13. LEADER: Liraglutide lowers CVD risk in type 2 diabetes | MDedge [mdedge.com]
- 14. Semaglutide Cuts Risk of Major Cardiovascular Events in Type 2 Diabetes: SUSTAIN-6 | tctmd.com [tctmd.com]
- 15. bjd-abcd.com [bjd-abcd.com]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lilly.com [lilly.com]
- 19. Researching Cardiovascular Events With a Weekly Incretin in Diabetes - American College of Cardiology [acc.org]
- 20. hcplive.com [hcplive.com]
- 21. Once-Weekly Dulaglutide Benefit in REWIND, Longest CVOT to Date [medscape.com]
- 22. Tirzepatide Prevents Major Cardiovascular Events: Eli Lilly [mexicobusiness.news]
- 23. Tirzepatide Matches Dulaglutide in Large CV Outcomes Trial: SURPASS-CVOT | tctmd.com [tctmd.com]
- 24. Tirzepatide matches dulaglutide for cardioprotection in type 2 diabetes | springermedicine.com [springermedicine.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Comparison of tirzepatide and dulaglutide on major adverse cardiovascular events in participants with type 2 diabetes and atherosclerotic cardiovascular disease: SURPASS-CVOT design and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
Utreglutide: Comprehensive Disposal Procedures for a Laboratory Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of Utreglutide, a G protein-biased peptide agonist of the glucagon-like peptide-1 receptor (GLP-1R), is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance.[1][2][3] As with other peptide-based compounds used in research, this compound waste should be managed as hazardous chemical waste.[1][4][5] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in various forms within a research environment.
Core Principles of this compound Disposal
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines.[1][5] In the absence of a specific SDS, treat the compound as a potent biological agent and handle it with appropriate precautions. The fundamental principles for disposal include waste segregation at the point of generation, chemical inactivation where feasible, and disposal through a licensed hazardous waste contractor.[1][2]
Experimental Protocols: Chemical Inactivation of Liquid this compound Waste
Unused or expired this compound solutions require chemical inactivation to degrade the peptide before disposal.[2] Two common methods for peptide inactivation are oxidation and hydrolysis.
1. Inactivation via Oxidation (Bleach Treatment)
-
Objective: To oxidatively cleave the peptide bonds of this compound.
-
Materials:
-
Liquid this compound waste
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5-10% solution)
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
-
Procedure:
-
Working in a certified chemical fume hood, carefully add the liquid this compound waste to a designated chemical waste container.
-
Slowly add a 10% solution of sodium hypochlorite (bleach) to the waste, aiming for a final concentration that ensures an excess of the oxidizing agent. A common starting ratio is 1 part waste to 10 parts inactivation solution.
-
Gently swirl the container to mix the contents.
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[4]
-
After the contact time, the container should be sealed, properly labeled as hazardous waste, and stored for collection by your institution's EHS department.
-
2. Inactivation via Hydrolysis (Base Treatment)
-
Objective: To hydrolyze the peptide bonds of this compound using a strong base.
-
Materials:
-
Liquid this compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1M)
-
pH indicator strips or a pH meter
-
Appropriate chemical waste container
-
PPE: chemical-resistant gloves, safety goggles, lab coat
-
-
Procedure:
-
Within a chemical fume hood, place the liquid this compound waste in a suitable waste container.
-
Carefully add a concentrated solution of sodium hydroxide to the peptide solution to significantly raise the pH, which will catalyze the hydrolysis of the peptide bonds.[2]
-
Monitor the pH of the solution, aiming for a pH greater than 12.
-
Allow the solution to stand for several hours to ensure complete hydrolysis.
-
Neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., hydrochloric acid) before preparing it for final disposal.
-
Seal the container, label it appropriately, and store it for hazardous waste pickup.
-
Data Presentation: this compound Waste Stream Management
For clarity and easy reference, the following table summarizes the different types of waste generated during research with this compound and the correct disposal stream for each.
| Waste Stream | Description | Recommended Disposal Method |
| Solid Waste (Powder) | Unused or expired lyophilized this compound powder. | Dissolve in a suitable solvent (e.g., water) and treat as liquid waste for chemical inactivation.[2] |
| Liquid Waste | Unused or expired this compound solutions, and rinsate from cleaning contaminated containers. | Chemically inactivate using oxidation (e.g., 10% bleach solution) or hydrolysis (e.g., strong base). Collect in a designated hazardous waste container for disposal.[2][4] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Immediately place in a designated, puncture-resistant, and leak-proof sharps container labeled as containing pharmaceutical waste.[2][3] |
| Contaminated Labware | Non-sharp items such as vials, pipette tips, tubes, and gloves that have come into contact with this compound. | Place in a designated, lined container labeled "Hazardous Waste: this compound Contaminated Debris." Dispose of via a licensed hazardous waste contractor.[1][2] |
| Empty Packaging | Outer boxes and uncontaminated packaging inserts. | After removing all proprietary information, these can typically be recycled or disposed of as general waste, provided they are not contaminated. |
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper segregation and disposal of this compound waste in a research environment.
References
Personal protective equipment for handling Utreglutide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Utreglutide. The following procedural guidance is designed to ensure a safe laboratory environment and maintain the integrity of your research by outlining essential personal protective equipment (PPE), operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is critical to minimize exposure risk.[1][2] The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against accidental liquid splashes and chemical vapors.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][5] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides.[1] It is advisable to change them immediately if they become contaminated.[1] For handling concentrated solutions, consider double-gloving.[3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Necessary when working with the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[1] |
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, ensuring safety and product integrity at each stage.
Caption: Experimental workflow for handling this compound.
This compound Signaling Pathway
This compound is a G protein-biased agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[7] Upon binding, it primarily activates the G-protein signaling cascade, leading to increased intracellular cAMP levels. This pathway is crucial for its therapeutic effects, including enhanced insulin (B600854) secretion.[7]
Caption: this compound's GLP-1R signaling pathway.
Operational and Disposal Plans
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container to ensure the seal is intact.[3]
-
Storage of Lyophilized Powder: For long-term stability, store lyophilized this compound at -20°C or -80°C, protected from light and moisture.[1][6]
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[3][8] Reconstitution should be performed in a designated clean area, preferably within a fume hood or biosafety cabinet to avoid inhalation of the powder.[1] Use sterile, high-purity solvents for reconstitution.[6]
-
Storage of Solutions: Once reconstituted, peptide solutions have limited shelf life.[8] For short-term storage, keep solutions at 4°C. For longer-term storage, it is advisable to aliquot the solution and store at -20°C or colder to avoid repeated freeze-thaw cycles.[6][8]
Disposal Plan: Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.[6]
-
Waste Segregation: All materials that have come into contact with this compound, including used vials, pipette tips, and gloves, must be collected in a designated and clearly labeled hazardous waste container.[5][9]
-
Liquid Waste: Aqueous solutions containing this compound should be collected as chemical waste.[5] Do not pour peptide solutions down the drain.[1] Depending on institutional guidelines, chemical inactivation of liquid waste using a 10% bleach solution or 1 M sodium hydroxide (B78521) (NaOH) may be required before disposal.[5]
-
Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health & Safety (EHS) department in accordance with local, state, and federal regulations.[1][10]
References
- 1. peptide24.store [peptide24.store]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. caymanchem.com [caymanchem.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
